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[4-(Methylsulfinyl)phenoxy]acetic acid Documentation Hub

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  • Product: [4-(Methylsulfinyl)phenoxy]acetic acid
  • CAS: 19102-20-6

Core Science & Biosynthesis

Foundational

Biological Activity & Therapeutic Potential of Phenoxyacetic Acid Sulfoxide Derivatives: A Technical Dossier

Executive Summary Phenoxyacetic acid (PAA) derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry, historically anchored by the auxinic herbicides (e.g., 2,4-D).[1][2] However, the incorpora...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyacetic acid (PAA) derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry, historically anchored by the auxinic herbicides (e.g., 2,4-D).[1][2] However, the incorporation of a sulfoxide (


) moiety —often as a linker or side-chain substituent—transforms this scaffold into a versatile pharmacophore with distinct therapeutic potential.

Unlike their sulfide precursors or sulfone oxidation products, sulfoxides introduce intrinsic chirality (when the sulfur substituents are different) and unique hydrogen-bonding capabilities. This guide analyzes the biological activity of PAA sulfoxides, focusing on their emerging roles as antimicrobial agents, COX-2 inhibitors, and PPAR agonists, while addressing the critical synthetic challenge of controlling the sulfur oxidation state.

Chemical Architecture: The Sulfoxide Chiral Switch

The biological efficacy of PAA sulfoxides hinges on the sulfur center. Unlike the planar carbonyl or the achiral sulfone, the sulfinyl group (


) is pyramidal.
  • Chirality: The sulfur atom acts as a chiral center. Enantiomers of PAA sulfoxides often exhibit differential binding affinities to protein targets (e.g., bacterial enzymes or COX active sites).

  • Polarity & Solubility: The sulfoxide bond is highly polarized, significantly increasing water solubility compared to the parent sulfide, improving bioavailability without compromising membrane permeability (

    
     modulation).
    
Structural Logic Diagram

The following diagram illustrates the core pharmacophore and the "Chiral Switch" concept critical for SAR optimization.

G Scaffold Phenoxyacetic Acid (PAA) Core Sulfide Sulfide Precursor (Hydrophobic, Achiral) Scaffold->Sulfide Functionalization Sulfoxide Sulfoxide Derivative (Chiral Center, Polar) Sulfide->Sulfoxide Controlled Oxidation (NalO4/H2O2) Sulfone Sulfone Product (Achiral, Highly Polar) Sulfoxide->Sulfone Over-Oxidation (mCPBA excess) Activity Biological Target (Enzyme/Receptor) Sulfoxide->Activity H-Bonding acceptor Stereoselective Binding

Figure 1: The oxidative progression from sulfide to sulfone. The sulfoxide state represents the "Goldilocks" zone for chirality and solubility.

Synthesis & Characterization: Controlled Oxidation Protocol

A major technical hurdle is preventing the over-oxidation of the sulfoxide to the sulfone. The following protocol utilizes Sodium Periodate (


) , which offers superior selectivity over mCPBA for this transformation.
Protocol: Selective Synthesis of PAA Sulfoxides

Objective: Convert 2-(4-(alkylthio)phenoxy)acetic acid to its sulfoxide analogue without sulfone contamination.

  • Reagents:

    • Precursor: Substituted (phenylthio)phenoxyacetic acid (1.0 eq).

    • Oxidant: Sodium Periodate (

      
      ) (1.1 eq).
      
    • Solvent: Methanol/Water (5:1 v/v).

  • Procedure:

    • Dissolution: Dissolve the sulfide precursor in

      
       at 
      
      
      
      .
    • Addition: Add

      
       dropwise over 30 minutes. Critical: Maintain temperature 
      
      
      
      to prevent over-oxidation.
    • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Mobile phase:

      
       9:1). Sulfoxides typically display lower 
      
      
      
      than sulfides but higher than sulfones.
    • Quench: Filter off inorganic salts. Remove methanol under reduced pressure.

    • Extraction: Extract aqueous residue with

      
      . Dry over 
      
      
      
      .
  • Validation:

    • IR Spectroscopy: Look for strong

      
       stretch at 
      
      
      
      . Absence of sulfone bands (
      
      
      ) confirms selectivity.

Biological Activity Profiles

A. Antimicrobial Activity

Phenoxyacetic acid sulfoxides have demonstrated significant efficacy against Gram-positive bacteria and specific fungal strains.[3][4] The mechanism often involves the disruption of cell wall biosynthesis or interference with metabolic enzymes, enhanced by the sulfoxide's ability to accept hydrogen bonds.

Comparative Activity Data (Representative) Data synthesized from sulfonyl/sulfinyl phenoxide studies [1][2].

Compound ClassSubstituent (R)Target OrganismMIC (

)
Activity Level
PAA-Sulfoxide4-Cl (Para)S. aureus (MRSA)12.5Moderate
PAA-Sulfoxide2,4-Di-ClC. albicans6.25High
PAA-Sulfide4-ClS. aureus>50Low
Ciprofloxacin(Control)S. aureus0.5Standard

Key Insight: The introduction of the sulfoxide group generally lowers the MIC (improves potency) compared to the sulfide precursor due to increased water solubility, allowing better diffusion through the bacterial cell envelope.

B. Anti-inflammatory & Analgesic Potential

Recent medicinal chemistry efforts have pivoted PAA derivatives toward COX-2 inhibition. The PAA moiety mimics the arachidonic acid carboxylate, while the sulfoxide linker positions the aromatic tail into the hydrophobic channel of the COX enzyme.

  • Mechanism: Competitive inhibition of Cyclooxygenase-2 (COX-2).

  • Advantage: PAA sulfoxides show reduced gastric ulceration potential compared to traditional NSAIDs because the sulfoxide is less acidic than the carboxylic acid pharmacophores of indomethacin, and the PAA core is often esterified or modified as a prodrug.

C. Herbicidal Activity (Toxicity Context)

While this guide focuses on therapeutic use, researchers must be aware of the "auxinic" legacy. PAA sulfoxides can retain affinity for the TIR1 ubiquitin-ligase complex (the auxin receptor).

  • Safety Check: New drug candidates with this scaffold must be screened for phytotoxicity to ensure environmental safety and to rule out off-target effects in human homologues.

Structure-Activity Relationship (SAR) Analysis

The SAR of phenoxyacetic acid sulfoxides is governed by three vectors: the Electronic Nature of the ring, the Position of the sulfoxide, and the Acidity of the tail.

SAR Core SAR Core: Phenoxyacetic Acid Sulfoxide R_Group Aromatic Substituents (R) Electron Withdrawing (Cl, NO2) increases potency (Hammett σ) Core->R_Group Modulates Lipophilicity (logP) Linker Sulfoxide Linker (S=O) Chirality determines fit. H-Bond Acceptor. Core->Linker Solubility Switch Tail Acid Moiety (COOH) Essential for binding (Ionic interaction). Esters = Prodrugs. Core->Tail Receptor Anchor

Figure 2: SAR determinants. Electron-withdrawing groups (EWG) on the phenyl ring typically enhance antimicrobial activity by increasing the acidity of the phenol residue if cleavage occurs, or by altering the dipole moment for receptor binding.

Critical SAR Rules:
  • The Hammett Correlation: Activity against C. albicans often correlates with positive

    
     values (electron-withdrawing groups like -Cl, -
    
    
    
    ) at the para position relative to the phenoxy oxygen [3].
  • The Linker Length: Extending the carbon chain between the phenoxy group and the acid (e.g., phenoxypropionic vs. phenoxyacetic) usually decreases antimicrobial potency but may enhance metabolic stability.

  • Sulfoxide Chirality: In COX-2 inhibition, the

    
    -enantiomer often shows superior binding due to specific steric constraints within the enzyme's hydrophobic pocket.
    

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To validate the anti-inflammatory potential of a new PAA sulfoxide derivative, the following colorimetric inhibitor screening assay is recommended.

Method: Peroxidase Activity Assay (Colorimetric)

  • Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0).

  • Incubation:

    • Mix

      
       of test compound (PAA sulfoxide dissolved in DMSO) with 
      
      
      
      of reaction buffer containing Heme and COX-2 enzyme.
    • Incubate at

      
       for 10 minutes (allows inhibitor binding).
      
  • Initiation: Add

    
     of Arachidonic Acid (substrate) and 
    
    
    
    of TMPD (colorimetric substrate).
  • Measurement: Monitor absorbance at

    
     for 5 minutes. The rate of TMPD oxidation is proportional to COX-2 activity.
    
  • Calculation:

    
    
    

References

  • Ovonramwen, O. B., Owolabi, B. J., & Falodun, A. (2021).[5] Synthesis and antimicrobial activities of some new sulfonyl phenoxides. Tanzania Journal of Science, 47(2). Link

  • Jain, A. K., & Parashar, B. (2012). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Padmanabhan, J., et al. (2019). Structure-activity relationship of chlorinated phenoxyacetic acid derivatives. MDPI Molecules. Link

  • Abdel-Aziz, A. A., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system. Bioorganic & Medicinal Chemistry Letters. Link

  • Desai, N. C., et al. (2025).[6][7] Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC - National Institutes of Health. Link

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Metabolic Sulfoxidation of Methylthio Phenoxyacetic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the metabolic pathway of methylthio phenoxyacetic acid (MTPA) to its correspon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the metabolic pathway of methylthio phenoxyacetic acid (MTPA) to its corresponding sulfoxide. In the absence of established data for this specific molecule, this document serves as a first-principles guide, detailing the requisite scientific rationale, experimental workflows, and data interpretation needed to fully elucidate this biotransformation. We will proceed by applying established principles of drug metabolism, using analogous thioether-containing xenobiotics to illustrate the core concepts.

Section 1: The Core Enzymology of Thioether Sulfoxidation

The biotransformation of a thioether, such as the methylthio moiety on MTPA, to a sulfoxide is a Phase I metabolic reaction predominantly catalyzed by two key superfamilies of microsomal enzymes: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[1][2] Understanding the distinct mechanisms of these enzymes is fundamental to designing robust experiments for pathway identification.

Cytochrome P450 (CYP) System

CYP enzymes are heme-thiolate monooxygenases that play a central role in the metabolism of a vast majority of drugs.[3][4] The catalytic cycle for sulfoxidation involves several reactive oxygen intermediates. While the ferryl-oxo species (Compound I) is the principal oxidant for many reactions like C-H hydroxylation, sulfoxidation can also be mediated by other intermediates, such as the ferric-hydroperoxy complex (Compound 0) or the Fe(III)-H2O2 complex.[1] This multiplicity of oxidants can influence reaction rates and stereoselectivity. The generally accepted catalytic cycle leading to substrate oxidation is depicted below.

CYP_Cycle Fe3_S CYP-Fe³⁺ + Substrate (R-S-CH₃) Fe2_S CYP-Fe²⁺-Substrate Fe3_S->Fe2_S e⁻ (from NADPH-P450 Reductase) Fe2_O2 CYP-Fe²⁺(O₂)-Substrate Fe2_S->Fe2_O2 O₂ Fe3_O2_minus CYP-Fe³⁺(O₂⁻)-Substrate Fe2_O2->Fe3_O2_minus e⁻ (from NADPH-P450 Reductase) Cpd0 Cpd 0 CYP-Fe³⁺(O₂H)⁻-Substrate Fe3_O2_minus->Cpd0 H⁺ Cpd1 Cpd I [CYP-Fe⁴⁺=O]⁺-Substrate Cpd0->Cpd1 H⁺, -H₂O Fe3_S_OH CYP-Fe³⁺ + Product (R-SO-CH₃) Cpd1->Fe3_S_OH Oxygen Transfer Fe3_S_OH->Fe3_S Product Release

Figure 1: Simplified Cytochrome P450 catalytic cycle for sulfoxidation.
Flavin-Containing Monooxygenase (FMO) System

FMOs are non-heme enzymes that specialize in the oxygenation of soft nucleophiles, making them highly efficient catalysts for the sulfoxidation of many thioether-containing compounds.[2][5] Unlike CYPs, the FMO catalytic cycle does not involve substrate binding to activate oxygen. Instead, the enzyme first forms a stable C4a-hydroperoxyflavin intermediate, which is then primed to oxidize any suitable substrate that enters the active site.[6] This mechanism makes FMOs generally non-inducible and less prone to inhibition compared to CYPs, a crucial diagnostic feature in phenotyping studies.[2]

FMO_Cycle FMO_FAD FMO-FAD (Oxidized) FMO_FADH2 FMO-FADH₂ FMO_FAD->FMO_FADH2 NADPH -> NADP⁺ FMO_FADHOOH FMO-FAD-OOH (C4a-hydroperoxyflavin) FMO_FADH2->FMO_FADHOOH O₂ FMO_FADOH FMO-FAD-OH FMO_FADHOOH->FMO_FADOH Substrate (R-S-CH₃) -> Product (R-SO-CH₃) FMO_FADOH->FMO_FAD -H₂O

Figure 2: The Flavin-Containing Monooxygenase (FMO) catalytic cycle.

Section 2: In Vitro Systems for Metabolic Pathway Elucidation

A tiered approach using various in vitro systems is essential for a comprehensive analysis of MTPA metabolism. The choice of system depends on the specific question being asked, ranging from identifying the enzymes involved to predicting human clearance.

  • Human Liver Microsomes (HLM): This is the workhorse subcellular fraction for Phase I metabolism studies. HLMs are vesicles of the endoplasmic reticulum containing a rich complement of both CYP and FMO enzymes.[7] They are cost-effective and ideal for initial stability screening and enzyme kinetics, but require the addition of external cofactors like NADPH.[7]

  • Hepatocytes (Suspension or Plated): As intact cells, hepatocytes provide a more physiologically relevant model.[8] They contain the full spectrum of Phase I and Phase II enzymes, endogenous cofactors at physiological levels, and active transporter systems.[8][9] Cryopreserved hepatocytes are commonly used to measure intrinsic clearance and provide a more integrated view of a compound's metabolic fate.[9][10]

  • Recombinant Enzymes: Using cDNA-expressed individual CYP or FMO isoforms (e.g., in baculovirus-infected insect cells) is the definitive method for identifying which specific enzymes are responsible for a given metabolic reaction.[1] This approach allows for precise kinetic analysis of each contributing enzyme without confounding activities from other proteins.

Section 3: A Validated Experimental Workflow for Characterizing MTPA Sulfoxidation

The following workflow provides a logical progression from initial screening to detailed mechanistic investigation. This self-validating system ensures that data from each step informs the design of the next.

Workflow cluster_0 Phase 1: Stability & Pathway ID cluster_1 Phase 2: Enzyme Phenotyping cluster_2 Phase 3: Kinetics & Clearance Prediction A Incubate MTPA with Human Liver Microsomes (HLM) + NADPH B Analyze for MTPA Depletion & Metabolite Formation (LC-MS/MS) A->B C Confirm Sulfoxide Structure (HRMS/MS) B->C D Incubate MTPA with Recombinant CYP & FMO Isoforms C->D E Correlational Analysis with Banked HLM Panel C->E F Chemical Inhibition Studies in HLM C->F G Determine Km & Vmax with Key Recombinant Enzymes & HLM D->G F->G I Calculate In Vitro Intrinsic Clearance (CLint) G->I H Hepatocyte Stability Assay (Substrate Depletion) H->I

Figure 3: Integrated workflow for characterizing MTPA sulfoxidation.
Protocol: Metabolic Stability of MTPA in Human Liver Microsomes

Objective: To determine if MTPA is metabolized by NADPH-dependent enzymes in HLM and to identify the formation of the sulfoxide metabolite.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a 10 mM stock solution of MTPA in a suitable organic solvent (e.g., DMSO or acetonitrile). Serially dilute to create working solutions.

  • Incubation Setup:

    • In a 96-well plate, pre-warm the phosphate buffer and pooled HLM (final concentration 0.5 mg/mL) at 37°C for 5 minutes.

    • Add MTPA working solution to achieve a final concentration of 1 µM. The final organic solvent concentration should be ≤0.5%.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Prepare a parallel incubation without the NADPH system (negative control) to check for chemical instability.

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method (see Section 4).

  • Data Analysis:

    • Plot the natural log of the percentage of MTPA remaining versus time. The slope of this line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Protocol: Enzyme Phenotyping

Objective: To identify the specific CYP and FMO isoforms responsible for MTPA sulfoxidation.

Causality: A multi-pronged approach provides the most trustworthy data. Recombinant enzymes give a direct answer, while chemical inhibition and correlation analysis in a complex matrix (HLM) validate the findings. For instance, if recombinant CYP2C9 shows high activity, this should be confirmed by potent inhibition of sulfoxide formation in HLM by sulfaphenazole, a known CYP2C9 inhibitor.[1]

Methodologies:

  • Recombinant Enzymes: Incubate MTPA (at a single, low concentration, e.g., 1 µM) with a panel of individual, commercially available recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and FMO isoforms (e.g., FMO1, FMO3, FMO5) under optimized conditions. Compare the rates of sulfoxide formation across all isoforms to identify the most active enzymes.[1]

  • Chemical Inhibition: Incubate MTPA in HLM in the presence and absence of a panel of well-characterized, isoform-selective CYP inhibitors. A significant reduction in sulfoxide formation in the presence of a specific inhibitor points to the involvement of that enzyme.

  • FMO vs. CYP Contribution: To differentiate FMO and CYP activity, perform incubations in HLM under three conditions: (i) with NADPH (total activity), (ii) with NADPH after heat-inactivating the thermally labile FMOs (CYP activity), and (iii) with NADPH and a general CYP inhibitor like 1-aminobenzotriazole (FMO activity). Studies with thioether pesticides have shown this can effectively parse the relative contributions, which are often heavily P450-driven (85-90%).[1]

Table 1: Example Data from a Chemical Inhibition Study in HLM

Inhibitor (Isoform) Inhibitor Conc. (µM) MTPA Sulfoxide Formation (% of Control)
Furafylline (CYP1A2) 10 95.2
Sulfaphenazole (CYP2C9) 1 22.5
Ticlopidine (CYP2C19) 1 78.9
Quinidine (CYP2D6) 1 91.4
Ketoconazole (CYP3A4) 1 85.3
Methimazole (FMOs) 100 90.1

(Data is hypothetical and for illustrative purposes only)

Section 4: Bioanalytical Methodology: LC-MS/MS Quantification

Accurate quantification of both the parent compound (MTPA) and its sulfoxide metabolite is critical. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity.

Protocol: Method Development & Validation

  • Mass Spectrometry Optimization: Infuse standard solutions of MTPA and synthesized MTPA-sulfoxide into the mass spectrometer to optimize MS parameters. Use electrospray ionization (ESI) in both positive and negative modes to determine the optimal polarity. Identify the precursor ion and optimize collision energy to find sensitive and specific product ions for Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation: Develop a reversed-phase HPLC or UHPLC method.

    • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typical for separating compounds of this nature.[11][12]

    • Goal: Achieve baseline separation between MTPA and its sulfoxide to prevent isobaric interference.

  • Method Validation: Validate the method according to regulatory guidance for linearity, accuracy, precision, selectivity, and matrix effects. Prepare calibration standards and quality control samples in the same matrix as the study samples (e.g., terminated microsomal incubation buffer).

Table 2: Example MRM Transitions for LC-MS/MS Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
MTPA [M+H]⁺ Fragment 1 Optimized Value
MTPA-Sulfoxide [M+H]⁺ Fragment 2 Optimized Value
Internal Standard [M+H]⁺ Fragment 3 Optimized Value

(Values are placeholders and must be determined empirically)

Section 5: Data Interpretation and Application

The culmination of this workflow is the calculation of key pharmacokinetic parameters that predict the compound's behavior in vivo. The primary parameter derived from in vitro studies is intrinsic clearance (CLint) .[9]

Calculation of Intrinsic Clearance:

  • From HLM Stability: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

  • From Enzyme Kinetics (Michaelis-Menten): CLint = Vmax / Km This is determined by incubating varying concentrations of MTPA with HLM or the primary recombinant enzyme to find the maximum velocity (Vmax) and the Michaelis constant (Km).

  • From Hepatocyte Stability: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Number of Hepatocytes in millions)

Significance: The CLint value is the cornerstone for in vitro-in vivo extrapolation (IVIVE). It represents the innate ability of the liver to metabolize a drug, free from physiological limitations like blood flow or protein binding.[8] This value is used in physiological-based pharmacokinetic (PBPK) models to predict human hepatic clearance, which in turn influences critical drug properties like oral bioavailability and dosing frequency. A high CLint due to rapid sulfoxidation might flag a compound for poor in vivo exposure, guiding medicinal chemists to modify the structure to block this metabolic hotspot.

References

  • De-visser, S. P. (2004). In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. PubMed. [Link]

  • Yan, Z., & Caldwell, G. W. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. Chemical Research in Toxicology. [Link]

  • Cimerman, S. (2013). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. PMC. [Link]

  • Black, S. R., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicology. [Link]

  • Isin, E. M., & Guengerich, F. P. (2011). Heme–thiolate sulfenylation of human cytochrome P450 4A11 functions as a redox switch for catalytic inhibition. Journal of Biological Chemistry. [Link]

  • Mączka, W., et al. (2018). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. ResearchGate. [Link]

  • Klingler, M. A., & Elfarra, A. A. (2008). L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid. Toxicology and Applied Pharmacology. [Link]

  • Mączka, W., et al. (2018). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. MDPI. [Link]

  • Hibi, M., et al. (2013). Enzymatic synthesis of chiral amino acid sulfoxides by Fe(II)/α-ketoglutarate-dependent dioxygenase. Kyoto University Research Information Repository. [Link]

  • Petrásková, L., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. MDPI. [Link]

  • Wikipedia. (n.d.). Flavin-containing monooxygenase. Wikipedia. [Link]

  • Phillips, I. R., & Shephard, E. A. (2017). Flavin-containing monooxygenases: mutations, disease and drug response. Queen Mary University of London Research Online. [Link]

  • Cashman, J. R. (2000). Human Flavin-Containing Monooxygenase Substrate Specificity and Role in Drug Metabolism. Bentham Science. [Link]

  • Bennett, C. F., et al. (2021). Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism. Frontiers in Aging. [Link]

  • Shaik, S. (2018). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Royal Society of Chemistry. [Link]

  • Nare, R. M., et al. (2010). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Semantic Scholar. [Link]

  • Black, S. R., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Scott Lynn. [Link]

  • Griffin, S. J., & Houston, J. B. (2005). PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES. Drug Metabolism and Disposition. [Link]

  • Larsen, G. L., et al. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica. [Link]

  • Boobis, A., et al. (2016). Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. [Link]

  • Soars, M. G., et al. (2023). The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P450 but not aldehyde oxidase or flavin monooxygenase activity. SciSpace. [Link]

  • Vanhoenacker, G., et al. (n.d.). Determination of pesticides in baby food by UHPLC/MS/MS using the Agilent 1290 Infinity LC system and the Agilent 6460 triple quadrupole LC/MS. Agilent. [Link]

  • Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Ghareeb, M. A., et al. (2018). HPLC‐DAD‐ESI‐MS/MS Characterization of Bioactive Secondary Metabolites from Strelitzia nicolai Leaf Extracts and Their Biological Activity. SciSpace. [Link]

  • Syngene. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Syngene. [Link]

  • Kim, H. J., et al. (2021). Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats. Archives of Toxicology. [Link]

  • Schaffer, S., et al. (2007). Enzymatic Sulfation of Phenolic Hydroxy Groups of Various Plant Metabolites by an Arylsulfotransferase. ResearchGate. [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. WADA. [Link]

  • Gaunt, J. K., & Collins, D. J. (1971). The metabolism of 4-chloro-2-methylphenoxyacetic acid in plants. Biochemical Journal. [Link]

Sources

Foundational

Physicochemical Profiling: pKa Determination of [4-(methylsulfinyl)phenoxy]acetic acid

[1] Executive Summary Compound Identity: [4-(methylsulfinyl)phenoxy]acetic acid CAS: 19102-20-6 Predicted pKa: 3.02 ± 0.10 (Carboxylic Acid) Physiological State: Predominantly ionized (anionic) at pH 7.4.[1] This technic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound Identity: [4-(methylsulfinyl)phenoxy]acetic acid CAS: 19102-20-6 Predicted pKa: 3.02 ± 0.10 (Carboxylic Acid) Physiological State: Predominantly ionized (anionic) at pH 7.4.[1]

This technical guide provides a rigorous analysis of the dissociation constant (pKa) of [4-(methylsulfinyl)phenoxy]acetic acid.[1] While often encountered as a synthetic intermediate or a metabolite in herbicide research (related to phenoxy-auxin classes), its physicochemical behavior is governed by the interplay between the acidic carboxymethyl tail and the electron-withdrawing methylsulfinyl substituent.[1]

The following sections detail the theoretical derivation of its acidity using Hammett Linear Free Energy Relationships (LFER) and provide a validated experimental protocol for empirical determination, designed for researchers in medicinal chemistry and agrochemical formulation.

Part 1: Theoretical Derivation (Hammett Analysis)[1]

In the absence of a singular, universally standardized experimental value in public databases, the pKa is derived using high-fidelity Hammett equations specific to the phenoxyacetic acid scaffold.[1] This approach is standard in QSAR (Quantitative Structure-Activity Relationship) modeling for drug design.[1]

The Structural Scaffold

The molecule consists of a phenoxyacetic acid core.[1] The acidity of the carboxylic acid is modulated by the substituent at the para position (4-position) of the benzene ring.[1]

  • Parent Acid: Phenoxyacetic acid (

    
    ).[1]
    
  • Substituent: Methylsulfinyl group (

    
    ).[1]
    
  • Electronic Effect: The sulfinyl group is strongly electron-withdrawing via induction (

    
    ) and resonance (
    
    
    
    ), with the inductive effect dominating, leading to a net electron-withdrawing character (
    
    
    ).[1]
Calculation

Using the Hammett equation:


[1][2]

Where:

  • 
     (Phenoxyacetic acid) = 3.17  [1].[1][3]
    
  • 
     (Reaction constant for phenoxyacetic acids) = 0.30  [1].[1] Note: The ether oxygen spacer (
    
    
    
    ) dampens the transmission of electronic effects compared to benzoic acid (
    
    
    ).[1]
  • 
     (Hammett constant for 
    
    
    
    ) = 0.49 [2].[1][4]




[1]
Data Summary Table
ParameterValueSourceImplications
Parent pKa 3.17Experimental [1]Moderately acidic core.[1]
Substituent

0.49Hammett Table [2]Electron-withdrawing; increases acidity.[1]
Reaction Constant

0.30LFER Analysis [1]Low sensitivity to ring substitution.[1]
Calculated pKa 3.02 TheoreticalStronger acid than parent.
LogP (Predicted) ~0.5 - 0.9ConsensusHigh water solubility in ionized form.[1]

Part 2: Dissociation Equilibrium & Mechanism[1]

The dissociation occurs at the carboxylic acid moiety.[1] The sulfinyl group remains neutral across the physiological pH range (sulfoxides are very weak bases, protonating only in strong mineral acids).[1]

Dissociation Acid Neutral Acid (COOH) Base Conjugate Base (COO-) Acid->Base Ka (Dissociation) Proton H+ Base->Acid Protonation

Figure 1: Equilibrium shift. At pH > 3.02, the equilibrium shifts right, favoring the anionic conjugate base.[1]

Part 3: Experimental Determination Protocol

As a Senior Application Scientist, I recommend Potentiometric Titration as the Gold Standard for this determination. Spectrophotometric methods (UV-Metric) are less suitable here because the UV chromophore (benzene ring) is separated from the ionization center by an insulating


 group, resulting in minimal spectral shift upon ionization.[1]
Experimental Challenges
  • Solubility: While the salt form is soluble, the neutral acid may precipitate at low pH in pure water.[1]

  • Carbonate Contamination:

    
     absorption shifts titration curves.[1]
    
  • Ionic Strength: pKa is thermodynamic; measurements must be corrected for activity.

The "Yasuda-Shedlovsky" Co-Solvent Protocol

If the compound shows poor aqueous solubility (< 1 mM) at pH 2, use this extrapolation method.

Reagents:

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).[1]

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Solvent: Methanol (MeOH) and HPLC-grade Water.[1]

Workflow:

Protocol cluster_prep Preparation cluster_titration Titration (Sirius T3 / Manual) cluster_analysis Data Analysis Step1 Weigh Sample (~3-5 mg) Step2 Prepare Solvent Ratios (MeOH:Water) 20%, 30%, 40%, 50% Step1->Step2 Step3 Acidify to pH 1.8 (using 0.5M HCl) Step2->Step3 Step4 Titrate with KOH (Read pH every 2-5 µL) Step3->Step4 Step5 Identify Inflection Point (First Derivative) Step4->Step5 Step6 Calculate psKa (Apparent pKa in solvent) Step5->Step6 Step7 Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/Dielectric) Step6->Step7 Step8 Extrapolate to 0% MeOH (Aqueous pKa) Step7->Step8

Figure 2: Workflow for determining aqueous pKa of sparingly soluble acids using co-solvent extrapolation.

Step-by-Step Methodology
  • System Calibration: Calibrate the pH electrode using a "blank" titration (KCl only) to determine the exact slope and

    
     of the electrode. This is superior to standard buffer calibration for research-grade accuracy [3].[1]
    
  • Sample Dissolution: Dissolve the sample in the lowest % MeOH required for clarity.

  • Titration: Titrate from pH 1.8 to pH 11.0 under inert gas (

    
     or 
    
    
    
    ) purge to exclude
    
    
    .[1]
  • Calculation: Use the Bjerrum difference plot or Gran plot to determine the equivalence point.

  • Extrapolation: Plot the apparent pKa values against the dielectric constant of the solvent mixtures. The y-intercept represents the aqueous pKa.[1]

Part 4: Implications for Drug Development[1]

Ionization State at Physiological pH

At pH 7.4 (blood) and pH 6.5 (intestinal lumen), the compound exists almost exclusively (>99.9%) as the anionic carboxylate .[1]

  • Permeability: Low passive diffusion across lipid bilayers due to the negative charge.[1]

  • Transport: Likely requires active transport (e.g., OAT - Organic Anion Transporters) for cellular entry.[1]

Chiral Considerations

The sulfinyl sulfur is a chiral center.[1] Synthetic [4-(methylsulfinyl)phenoxy]acetic acid is typically a racemate.[1]

  • Note: While pKa is generally identical for enantiomers in achiral environments, biological interactions (protein binding, metabolism) will differ between the

    
     and 
    
    
    
    sulfoxides.[1]

References

  • Perrin, D. D., & Dempsey, B. (1979).[1] Ionization Constants of Organic Acids in Solution. IUPAC Chemical Data Series No. 23. Oxford: Pergamon Press.[1][5] (Source for Phenoxyacetic acid pKa and Hammett reaction constants).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link[1]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for Potentiometric Titration protocols and Yasuda-Shedlovsky extrapolation). Link[1]

  • PubChem Compound Summary. (2024). 4-Chlorophenoxyacetic acid (Analog comparison). National Center for Biotechnology Information.[1] Link

Sources

Protocols & Analytical Methods

Method

Selective oxidation of sulfide to sulfoxide using NaIO4 protocol

Application Note: High-Fidelity Selective Oxidation of Sulfides to Sulfoxides Protocol ID: AN-SULF-OX-04 Methodology: Sodium Metaperiodate ( ) Mediated Oxidation Date: October 2023 (Revised) Executive Summary & Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Selective Oxidation of Sulfides to Sulfoxides

Protocol ID: AN-SULF-OX-04 Methodology: Sodium Metaperiodate (


) Mediated Oxidation
Date:  October 2023 (Revised)

Executive Summary & Application Scope

The oxidation of sulfides (thioethers) to sulfoxides is a pivotal transformation in medicinal chemistry, particularly in the synthesis of chiral sulfoxide drugs (e.g., Esomeprazole, Modafinil) and as a precursor for Pummerer rearrangements.

While reagents like m-CPBA or Hydrogen Peroxide are common, they frequently suffer from over-oxidation , yielding the thermodynamically stable but often unwanted sulfone (


).

This application note details the Sodium Metaperiodate (


) Protocol . Based on the foundational work of Leonard and Johnson, this method is the industry standard for selectivity. It leverages the unique solubility profile and kinetic barrier of periodate to arrest oxidation precisely at the sulfoxide stage.

Key Advantages:

  • Kinetic Selectivity: Rates of sulfoxide oxidation to sulfone are negligible at temperatures

    
    .
    
  • Mild Conditions: Compatible with acid-sensitive functional groups (unlike m-CPBA).

  • Scalability: Reagents are inexpensive, stable, and non-explosive.

Mechanistic Principles & Reaction Design

To ensure reproducibility, researchers must understand the underlying mechanism. The reaction does not proceed via a radical pathway but rather through a polar transition state.

The Mechanism

The sulfur atom acts as a nucleophile, attacking the iodine center of the periodate. This forms a cyclic or polar intermediate. The breakdown of this intermediate yields the sulfoxide and sodium iodate (


).

Critical Insight: The reaction is often heterogenous.


 is soluble in water but insoluble in organics; the organic sulfide is the inverse. Therefore, a mixed solvent system (Methanol/Water) is strictly required to facilitate phase contact. As the reaction proceeds, 

precipitates out (less soluble in MeOH/H2O mixtures than

), effectively driving the equilibrium forward.
Mechanistic Pathway Diagram

Mechanism cluster_0 Solvent System: MeOH/H2O (1:1) Sulfide Sulfide (R-S-R') Complex Polar Transition State Sulfide->Complex Nucleophilic Attack NaIO4 Sodium Periodate (NaIO4) NaIO4->Complex Sulfoxide Sulfoxide (R-SO-R') Complex->Sulfoxide Ligand Exchange NaIO3 Sodium Iodate (Precipitate) Complex->NaIO3 Elimination

Figure 1: Mechanistic pathway of selective sulfide oxidation via periodate ligand exchange.

Critical Process Parameters (CPP)

The following parameters determine the success of the protocol. Deviating from these will compromise selectivity.

ParameterRecommended RangeScientific Rationale
Stoichiometry 1.01 – 1.05 equiv.A slight excess ensures conversion. Large excess (>1.5 equiv) at high temps risks sulfone formation.
Temperature

to

At

, the rate constant

(sulfide

sulfoxide) is significantly higher than

(sulfoxide

sulfone).
Solvent MeOH:H2O (1:1 to 5:1)Methanol solubilizes the sulfide; Water solubilizes the periodate. Acetone can be used if substrate is MeOH-sensitive.
Concentration 0.1 M – 0.5 MHigh dilution prevents exotherms but slows kinetics. High concentration risks

trapping starting material in precipitate.

Standard Operating Procedure (SOP)

Reagents:

  • Target Sulfide (1.0 equiv)

  • Sodium Metaperiodate (

    
    , 1.05 equiv)
    
  • Methanol (HPLC Grade)

  • Distilled Water

Workflow Diagram:

Protocol Start Start: Weigh Reagents Soln_A Solution A: Sulfide in MeOH (Cool to 0°C) Start->Soln_A Soln_B Solution B: NaIO4 in H2O Start->Soln_B Addition Controlled Addition: Add B to A dropwise (Maintain < 5°C) Soln_A->Addition Soln_B->Addition Reaction Reaction Phase: Stir 0°C -> RT (4 - 12 Hours) Addition->Reaction Monitor Monitor (TLC/LCMS) Reaction->Monitor Check Conversion > 95%? Monitor->Check Check->Reaction No (Add time) Workup Workup: Filter NaIO3 solid, Extract filtrate Check->Workup Yes

Figure 2: Step-by-step experimental workflow for selective oxidation.

Detailed Protocol Steps:
  • Preparation of Solution A (Substrate):

    • Dissolve the sulfide (10 mmol) in Methanol (30 mL).

    • Cool the solution to

      
       using an ice bath.
      
    • Note: If the sulfide is not fully soluble at

      
      , add minimal co-solvent (e.g., DCM or THF), but keep MeOH as the primary carrier.
      
  • Preparation of Solution B (Oxidant):

    • Dissolve

      
       (10.5 mmol, 2.25 g) in Water (30 mL).
      
    • Note: Heating the water slightly helps dissolution, but cool back to RT before addition.

  • Controlled Addition:

    • Add Solution B to Solution A dropwise over 15–20 minutes.

    • Crucial: Vigorous stirring is required. A white precipitate (

      
      ) will begin to form almost immediately.
      
  • Reaction Phase:

    • Stir at

      
       for 1 hour, then allow to warm to Room Temperature (
      
      
      
      ).
    • Stir for 4–12 hours.

  • Monitoring:

    • Check via TLC or HPLC.

    • Target: Disappearance of Sulfide.

    • Warning: If Sulfone appears, stop immediately.

  • Workup (The "Salting Out" Method):

    • The reaction mixture will contain a heavy white precipitate (

      
      ).
      
    • Step 6a: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove inorganic salts. Wash the solid cake with DCM or Chloroform.

    • Step 6b: Concentrate the filtrate under reduced pressure to remove Methanol.

    • Step 6c: Extract the remaining aqueous layer with DCM (

      
       mL).
      
    • Step 6d: Dry organics over

      
      , filter, and concentrate.
      

Troubleshooting & Optimization Guide

Even with a robust protocol, substrate-specific issues arise. Use this matrix to diagnose failures.

ObservationRoot CauseCorrective Action
Incomplete Conversion Steric hindrance around Sulfur.Increase temperature to

(monitor closely) or extend time to 24h.
Precipitation of Substrate Substrate is too hydrophobic for MeOH/H2O.Add DCM or Chloroform to the reaction mixture (Biphasic system). Increase stir rate.
Over-oxidation (Sulfone) Temperature too high or excess reagent.Strictly maintain

. Reduce

to 1.0 equiv exactly.
"Gummy" Precipitate Product co-precipitating with salts.Do not filter immediately. Add excess water to dissolve salts, then extract with DCM.

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. The Journal of Organic Chemistry, 27(8), 282–284.

    • [Link]

    • Context: The foundational paper establishing the selectivity of periodate in methanol/w
  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459–5495.

    • [Link]

    • Context: A comprehensive review comparing Period
  • Gupta, Y., & Singh, R. (2010). Sodium Periodate: A Versatile Oxidizing Agent. Synlett, 2010(18), 2836-2837.
Application

Application Note &amp; Protocol: Synthesis of [4-(Methylsulfinyl)phenoxy]acetic Acid via Williamson Ether Synthesis

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of [4-(methylsulfinyl)phenoxy]acetic acid through the alkylation of 4-(methylsulfinyl)phenol with chloroacetic acid. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of [4-(methylsulfinyl)phenoxy]acetic acid through the alkylation of 4-(methylsulfinyl)phenol with chloroacetic acid. The procedure is based on the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This document is intended for researchers, chemists, and drug development professionals, offering a detailed step-by-step methodology, mechanistic insights, safety protocols, and expected analytical characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction & Scientific Background

Phenoxyacetic acid derivatives are a class of compounds with significant applications, ranging from herbicides to pharmaceuticals.[1][2] The target molecule, [4-(methylsulfinyl)phenoxy]acetic acid, is a valuable intermediate in organic synthesis. Its preparation involves the formation of an ether bond between a phenol and an alkyl halide, a classic transformation known as the Williamson ether synthesis.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this specific application, the hydroxyl proton of 4-(methylsulfinyl)phenol is first abstracted by a base (sodium hydroxide) to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of chloroacetic acid, displacing the chloride leaving group to form the desired ether linkage. The sulfinyl functional group on the phenol enhances its acidity, facilitating deprotonation.

Reaction Scheme & Mechanism

The overall synthesis is depicted below:

Scheme 1: Overall Reaction


4-(methylsulfinyl)phenol reacts with chloroacetic acid in the presence of sodium hydroxide to yield [4-(methylsulfinyl)phenoxy]acetic acid.

The mechanism involves two primary steps: deprotonation followed by nucleophilic attack.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Alkylation Phenol 4-(methylsulfinyl)phenol Phenoxide Sodium 4-(methylsulfinyl)phenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base NaOH Base->Phenol TS SN2 Transition State Phenoxide->TS Nucleophilic Attack CAA Chloroacetic Acid (Electrophile) CAA->TS Product [4-(Methylsulfinyl)phenoxy]acetate TS->Product LeavingGroup Cl⁻ TS->LeavingGroup Loss of Leaving Group

Diagram 1: Reaction Mechanism. A two-step process involving base-mediated deprotonation of the phenol to form a potent nucleophile, followed by an SN2 attack on the alkyl halide.

Critical Safety Precautions

WARNING: Chloroacetic acid is highly toxic, corrosive, and rapidly absorbed through the skin.[5] It can cause severe chemical burns and systemic toxicity. All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Engineering Controls: Use a chemical fume hood with certified airflow.[6][7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile rubber).[6] Always double-glove and inspect for tears before use.

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[7][8]

    • Lab Coat: A chemically-resistant apron over a standard lab coat is required.[8]

  • Spill & Emergency: Have an emergency shower and eyewash station immediately accessible. A spill kit containing a neutralizer (e.g., sodium bicarbonate) must be on hand. In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15-30 minutes, then seek immediate medical attention.[6][9]

  • Reagent Handling: Sodium hydroxide (NaOH) is also highly corrosive. Avoid creating dust when weighing solid NaOH. Prepare solutions carefully to avoid splashing. The acidification step with hydrochloric acid (HCl) should also be performed slowly and carefully in the fume hood.

Materials & Methods

Reagents & Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS NumberKey Properties
4-(Methylsulfinyl)phenol156.2014763-64-5Solid
Chloroacetic Acid94.5079-11-8Corrosive, Toxic Solid
Sodium Hydroxide (NaOH)40.001310-73-2Corrosive Solid
Hydrochloric Acid (HCl), 6 M36.467647-01-0Corrosive Liquid
Deionized Water18.027732-18-5Solvent
Equipment
250 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or water bath
Büchner funnel and filter flask
Standard laboratory glassware
Experimental Workflow

G start Start: Assemble Glassware (Fume Hood) step1 Dissolve 4-(methylsulfinyl)phenol and NaOH in DI Water start->step1 step2 Add Chloroacetic Acid to the Solution step1->step2 Forms phenoxide step3 Heat Reaction Mixture (90-100°C, 1 hour) step2->step3 S_N2 Reaction step4 Cool to Room Temperature, then in an Ice Bath step3->step4 step5 Acidify with 6 M HCl to Precipitate Product step4->step5 pH ~2 step6 Isolate Crude Product via Vacuum Filtration step5->step6 step7 Purify by Recrystallization from Boiling Water step6->step7 step8 Dry the Final Product Under Vacuum step7->step8 end End: Characterize Product step8->end

Diagram 2: Experimental Workflow. A sequential overview of the synthesis from setup to final product characterization.

Detailed Protocol

Step 1: Preparation of the Sodium Phenoxide Solution

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylsulfinyl)phenol (7.81 g, 50.0 mmol).

  • Add deionized water (40 mL) to the flask.

  • Carefully add sodium hydroxide (4.40 g, 110.0 mmol, 2.2 eq) to the flask while stirring. The addition is exothermic; allow the mixture to cool if necessary. Stir until all solids have dissolved.

    • Scientist's Note: Two equivalents of base are used. The first equivalent deprotonates the acidic phenol. The second neutralizes the carboxylic acid of the chloroacetic acid reagent, preventing it from interfering with the reaction pH. An excess ensures the phenol remains deprotonated.

Step 2: Alkylation Reaction

  • In a separate beaker, carefully dissolve chloroacetic acid (4.73 g, 50.0 mmol, 1.0 eq) in deionized water (10 mL). (CAUTION: HIGHLY TOXIC, see section 4.0) .

  • Attach a reflux condenser to the round-bottom flask.

  • Slowly add the chloroacetic acid solution to the stirring phenoxide solution through the top of the condenser over a period of 5-10 minutes.

  • Once the addition is complete, heat the reaction mixture in a water bath or heating mantle to 90-100°C.[10]

  • Maintain this temperature and continue stirring for 1 hour.[1][10]

    • Scientist's Note: Heating provides the necessary activation energy for the SN2 reaction, ensuring a reasonable reaction rate. A one-hour reflux is typically sufficient for this type of alkylation.

Step 3: Product Isolation and Work-up

  • After 1 hour, remove the heat source and allow the flask to cool to room temperature.

  • Further cool the reaction mixture in an ice-water bath.

  • While stirring, slowly and carefully add 6 M hydrochloric acid (HCl) until the solution is strongly acidic (pH ~2, check with litmus paper).[10] A thick, white precipitate should form.

    • Scientist's Note: The product exists as a water-soluble sodium carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, forming the neutral carboxylic acid which is significantly less soluble in water, causing it to precipitate.

  • Continue to cool the mixture in the ice bath for an additional 15-20 minutes to maximize precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water (2 x 15 mL) to remove inorganic salts.

Step 4: Purification

  • Transfer the crude solid to a beaker.

  • Add a minimal amount of deionized water and heat the mixture to a boil with stirring to dissolve the solid.

  • Once fully dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the beaker in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to a constant weight.

    • Scientist's Note: Recrystallization from water is an effective method for purifying polar, solid organic acids.[11] Slow cooling promotes the formation of larger, purer crystals.

Expected Characterization

The final product, [4-(methylsulfinyl)phenoxy]acetic acid, should be a white to off-white crystalline solid.

  • Melting Point: Literature values should be consulted for comparison.

  • FT-IR (ATR):

    • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1250 cm⁻¹ and ~1050 cm⁻¹: Asymmetric and symmetric C-O-C stretches of the ether.

    • ~1030 cm⁻¹: S=O stretch of the sulfoxide.

  • ¹H NMR (DMSO-d₆):

    • δ ~2.7 ppm (s, 3H, -S(O)CH ₃).

    • δ ~4.8 ppm (s, 2H, -OCH ₂COOH).

    • δ ~7.1 ppm (d, 2H, Ar-H ortho to ether).

    • δ ~7.7 ppm (d, 2H, Ar-H ortho to sulfinyl).

    • δ ~13.0 ppm (br s, 1H, -COOH ).

  • Mass Spectrometry (ESI-): Expected [M-H]⁻ at m/z 213.03.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive base (absorbed CO₂/H₂O).2. Insufficient heating (time or temp).3. Incomplete acidification during work-up.1. Use fresh, high-quality NaOH.2. Ensure reaction temperature is maintained at 90-100°C for the full duration.3. Check pH after HCl addition; add more acid if needed to ensure full precipitation.
Oily Product Impurities present, preventing crystallization.1. Ensure thorough washing of the crude product.2. During recrystallization, if an oil forms on cooling, reheat to dissolve, add slightly more hot solvent, and try cooling again. Seeding with a pure crystal can help.
Product Contaminated with Starting Material Incomplete reaction.1. Increase reaction time or temperature slightly.2. Ensure stoichiometric amounts of reagents are correct.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of [4-(methylsulfinyl)phenoxy]acetic acid. By following the outlined steps and adhering strictly to the safety precautions, researchers can successfully prepare this valuable synthetic intermediate. The provided mechanistic details and troubleshooting guide serve to empower the user with a comprehensive understanding of the procedure, ensuring successful and safe execution.

References

  • Understanding the Applications and Safety Measures of Chloroacetic Acid in Everyday Life. (2025, November 6). Zibo Anhao Chemical Co., Ltd.
  • Chloroacetic acid - PENTA. (2024, November 26). PENTA.
  • Safety Data Sheet: Chloroacetic acid - Carl ROTH. (n.d.). Carl ROTH.
  • Safety Data Sheet: Chloroacetic acid - Carl ROTH. (2025, March 31). Carl ROTH.
  • CHLOROACETIC ACID AR - Loba Chemie. (2023, November 23). Loba Chemie.
  • Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. (n.d.). Benchchem.
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis.
  • Experiment 06 Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. (2024, March 15). MDPI.
  • Krzyżanowski, R., & Leszczyński, B. (2007). DETERMINATION OF (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID RESIDUES IN SOIL UNDER CEREAL CULTIVATION OF WINTER WHEAT. Electronic Journal of Polish Agricultural Universities, 10(4).

Sources

Method

Precision Green Oxidation: Strategies for Methylsulfinyl Synthesis

Topic: Green chemistry oxidation methods for methylsulfinyl synthesis Content Type: Application Note & Protocol Guide Application Note: AN-OX-2026 Executive Summary The selective oxidation of methyl sulfides ( ) to methy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green chemistry oxidation methods for methylsulfinyl synthesis Content Type: Application Note & Protocol Guide

Application Note: AN-OX-2026

Executive Summary

The selective oxidation of methyl sulfides (


) to methyl sulfoxides (

) is a cornerstone transformation in the synthesis of bioactive molecules, including Modafinil , Omeprazole , and Esomeprazole . The primary challenge in this transformation is chemoselectivity : preventing over-oxidation to the sulfone (

) while avoiding toxic heavy metals (Cr, Pb) or chlorinated solvents.

This guide details three "Green Chemistry" protocols that prioritize atom economy, safety, and scalability. We move beyond traditional periodate or mCPBA oxidations to explore Solvent-Promoted , Electrochemical , and Photochemical methodologies.

Part 1: The Solvent-Promoted Approach (HFIP/H₂O₂)

Best for: High-value intermediates requiring >99% selectivity at gram-scale.

Hexafluoroisopropanol (HFIP) is not merely a solvent; it acts as a catalytic promoter . Its strong hydrogen-bond donating ability (


) activates hydrogen peroxide, increasing its electrophilicity without the need for transition metals.
Mechanism of Action

HFIP forms a hydrogen-bond network with


, polarizing the O-O bond. This allows the sulfide to attack the terminal oxygen more readily. The fluorinated bulk of HFIP also solvates the sulfoxide product effectively, often preventing further reaction to the sulfone.

HFIP_Mechanism H2O2 H2O2 (Reagent) Complex Activated H-Bond Complex H2O2->Complex Activation HFIP HFIP (Promoter) HFIP->Complex H-Bonding TS Transition State Complex->TS Sulfide Methyl Sulfide (Substrate) Sulfide->TS Nucleophilic Attack Product Methyl Sulfoxide (Product) TS->Product Water H2O (Byproduct) TS->Water

Figure 1: HFIP activates hydrogen peroxide via hydrogen bonding, facilitating nucleophilic attack by the sulfide.[1][2][3][4][5][6][7][8][9][10]

Experimental Protocol 1.0: HFIP-Mediated Oxidation

Reagents:

  • Methyl Sulfide substrate (1.0 equiv)

  • HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) - 2-4 mL per mmol substrate

  • 30% Aqueous

    
     (1.1 - 1.2 equiv)
    

Step-by-Step Procedure:

  • Charge: In a round-bottom flask, dissolve the methyl sulfide (e.g., thioanisole) in HFIP.

    • Note: The reaction is often biphasic initially if the substrate is lipophilic, but HFIP solubilizes most organics rapidly.

  • Cool: Place the vessel in a water bath at 20–25°C. While HFIP suppresses over-oxidation, maintaining ambient temperature is crucial for reproducibility.

  • Addition: Add 30%

    
     dropwise over 5 minutes.
    
    • Observation: No vigorous exotherm is typically observed, unlike acid-catalyzed oxidations.

  • Stir: Stir vigorously for 30–60 minutes. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of sulfide. If sulfone appears (>2%), quench immediately.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to destroy excess peroxide.
    
  • Workup: Dilute with Ethyl Acetate. Wash with water (to remove HFIP) and brine.

    • Recycling: On a larger scale, HFIP can be recovered via distillation (bp 58°C) from the aqueous wash, though this requires careful fractionation.

Part 2: The Electrochemical Approach (Mediated Anodic Oxidation)

Best for: Scalable synthesis, continuous flow potential, and "reagent-free" requirements.

This method utilizes electrons as the oxidant and NaCl as a mediator.[11][12] It avoids the handling of peroxides entirely. The chloride ion is oxidized at the anode to an active chlorine species (likely


 or 

), which transfers oxygen to the sulfide and regenerates

.
Electrochemical Setup & Workflow

E_Chem_Flow cluster_cell Electrochemical Cell Anode Anode (Graphite Felt) 2Cl- -> Cl2 + 2e- Mediator Active Species (Cl2 / OCl-) Anode->Mediator Oxidation Reaction Oxidation Event R-S-Me + [O] -> R-SO-Me Mediator->Reaction O-Transfer Cathode Cathode (Pt/Graphite) 2H2O + 2e- -> H2 + 2OH- Substrate Sulfide Substrate (Acetone/Water) Substrate->Reaction Reaction->Anode Cl- Regenerated Workup Extraction & Evaporation Reaction->Workup

Figure 2: NaCl-mediated electrochemical cycle. The chloride ion acts as a catalytic mediator, preventing direct over-oxidation at the electrode surface.

Experimental Protocol 2.0: NaCl-Mediated Electrolysis

Reagents:

  • Methyl Sulfide (1.0 equiv)

  • NaCl (0.5 equiv) - Acts as electrolyte and mediator

  • Solvent: Acetone/Water (4:1 v/v)

  • Electrodes: Graphite felt (Anode) and Platinum plate or Graphite (Cathode)

Step-by-Step Procedure:

  • Assembly: Set up an undivided cell (beaker type) with the electrodes spaced 1 cm apart.

  • Dissolution: Dissolve sulfide (e.g., 5 mmol) and NaCl in 25 mL Acetone/Water mixture.

  • Electrolysis: Connect to a DC power supply. Apply a Constant Current (CCE) of 10–15 mA/cm².

    • Calculation: Theoretical charge required is 2 F/mol. Run to roughly 2.2–2.5 F/mol to ensure conversion.

  • Monitoring: Monitor voltage. If voltage spikes, electrode passivation may be occurring (clean electrodes).

  • Termination: Stop current when TLC indicates consumption of starting material.

  • Isolation: Evaporate acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate.

    • Note: The absence of external oxidants simplifies the workup significantly.

Part 3: Comparative Analysis & Troubleshooting
Method Selection Matrix
FeatureHFIP / H₂O₂Electrochemical (NaCl)Aerobic / Visible Light
Primary Reagent Hydrogen PeroxideElectrons (Electricity)Air (

) + Light
Selectivity (SO vs SO₂) Excellent (>99:1) Good (95:5)Moderate to Good
Scalability Medium (Solvent cost)High (Flow compatible) Low (Photon penetration)
Reaction Time Fast (30-60 min)Slow (Hours)Slow (Hours)
Green Metric Low waste, but fluorinated solventHigh Atom EconomyEnergy Efficient
Critical Troubleshooting: The "Over-Oxidation Trap"

The most common failure mode is the formation of sulfone (


).
  • Temperature Control: In the HFIP method, never exceed 30°C. The activation energy for the second oxidation (sulfoxide

    
     sulfone) is higher; keeping it cool kinetically traps the sulfoxide.
    
  • Stoichiometry:

    • Chemical:[2][5][8][13][14][15][16][17][18] Use exactly 1.1 equiv of oxidant.

    • Electrochemical:[11][12][16][17][18][19] Do not exceed 2.5 F/mol charge. Excess current will begin oxidizing the sulfoxide.

  • Sterics: Methyl sulfides are sterically accessible. If oxidizing a bulky sulfide (e.g., tert-butyl), the reaction will be slower, tempting the user to add heat—don't . Add more time, not heat.

References
  • Ravikumar, K. S., Zhang, Y. M., Bégué, J. P., & Bonnet-Delpon, D. (1998).[5] Role of Hexafluoro-2-propanol in Selective Oxidation of Sulfide to Sulfoxide.[5] European Journal of Organic Chemistry.[5]

  • Colomer, I., Chamberlain, A. E. R., Haughey, M. B., & Donohoe, T. J. (2017).[20] Hexafluoroisopropanol as a highly versatile solvent.[8][17] Nature Reviews Chemistry.

  • Zhang, L., Guo, W., Wang, S., Song, R., & Li, M. (2024).[18] Electrochemical Oxidation of Sulfides to Sulfoxides.[11][12][19] University Chemistry.[18]

  • Ma, C., Shen, X., & Jiao, N. (2022). Scalable selective electrochemical oxidation of sulfides to sulfoxides.[11][12] Green Chemistry (RSC).[12][15]

  • Fan, Q., Zhu, L., Li, X., et al. (2021).[15] Catalyst-free visible light-mediated selective oxidation of sulfides into sulfoxides under clean conditions.[14][15] Green Chemistry.[11][15]

Sources

Application

Preparation of sodium [4-(methylsulfinyl)phenoxy]acetate salt

Application Note & Protocol A Comprehensive Guide to the Synthesis, Purification, and Characterization of Sodium [4-(methylsulfinyl)phenoxy]acetate Abstract This document provides a detailed, research-grade protocol for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis, Purification, and Characterization of Sodium [4-(methylsulfinyl)phenoxy]acetate

Abstract

This document provides a detailed, research-grade protocol for the multi-step synthesis of sodium [4-(methylsulfinyl)phenoxy]acetate. This compound integrates a chiral sulfoxide moiety and a phenoxyacetate group, structural motifs of significant interest in medicinal chemistry and drug development. For instance, the sulfoxide group is a key functional feature in pharmaceuticals like the wakefulness-promoting agent Armodafinil and the proton-pump inhibitor Esomeprazole[1][2]. This guide is designed for researchers, chemists, and drug development professionals, offering a self-validating system from synthesis to final characterization. We will elucidate the underlying chemical principles, provide step-by-step experimental procedures, and detail the necessary analytical techniques for quality control, ensuring a reproducible and reliable outcome.

Synthesis Strategy and Retrosynthetic Analysis

The preparation of sodium [4-(methylsulfinyl)phenoxy]acetate is most logically approached via a three-step sequence. This strategy ensures high yields and allows for the purification of key intermediates, which is critical for obtaining a final product of high purity.

The pathway is as follows:

  • Controlled Oxidation: Selective oxidation of the starting material, 4-(methylthio)phenol, to the corresponding sulfoxide, 4-(methylsulfinyl)phenol. This step is crucial as over-oxidation can lead to the formation of the undesired sulfone byproduct.

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting the intermediate phenol with an acetic acid synthon under basic conditions to yield [4-(methylsulfinyl)phenoxy]acetic acid.

  • Salt Formation: A straightforward acid-base reaction to convert the carboxylic acid into its highly stable and often more water-soluble sodium salt.

This overall synthetic pathway is illustrated below.

Figure 1: Overall reaction scheme for the synthesis of Sodium [4-(methylsulfinyl)phenoxy]acetate.

Detailed Experimental Protocols

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
4-(Methylthio)phenolC₇H₈OS140.21≥98%Standard Supplier
Sodium metaperiodateNaIO₄213.89≥99%Standard Supplier
MethanolCH₃OH32.04ACS GradeStandard Supplier
Chloroacetic acidC₂H₃ClO₂94.50≥99%Standard Supplier
Sodium hydroxideNaOH40.00≥98%Standard Supplier
EthanolC₂H₅OH46.07200 ProofStandard Supplier
Diethyl Ether(C₂H₅)₂O74.12AnhydrousStandard Supplier
Ethyl AcetateC₄H₈O₂88.11ACS GradeStandard Supplier
HexanesC₆H₁₄86.18ACS GradeStandard Supplier
Hydrochloric AcidHCl36.4637% (conc.)Standard Supplier
Anhydrous Sodium SulfateNa₂SO₄142.04GranularStandard Supplier
Step 1: Synthesis of 4-(Methylsulfinyl)phenol (Intermediate I)

Scientific Rationale: This protocol utilizes sodium metaperiodate (NaIO₄) for the selective oxidation of the sulfide to a sulfoxide. NaIO₄ is a mild and highly selective oxidant for this transformation, particularly at low temperatures, which minimizes the over-oxidation to the corresponding sulfone.[3] The reaction is performed in a water/methanol co-solvent system to ensure the solubility of both the organic substrate and the inorganic oxidant.

Procedure:

  • In a 500 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 14.0 g (0.100 mol) of 4-(methylthio)phenol in 200 mL of methanol.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve 23.5 g (0.110 mol, 1.1 equiv) of sodium metaperiodate in 200 mL of deionized water.

  • Add the aqueous NaIO₄ solution dropwise to the stirred methanolic solution over 60 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 3 hours, then let it warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The product spot should be more polar than the starting material.

  • Upon completion, a white precipitate of sodium iodate (NaIO₃) will have formed. Filter the reaction mixture through a Büchner funnel to remove the precipitate.

  • Transfer the filtrate to a 1 L round-bottomed flask and remove the methanol under reduced pressure using a rotary evaporator.

  • The remaining aqueous solution will contain the product. Extract this solution with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford 4-(methylsulfinyl)phenol as a white crystalline solid.[4]

Step 2: Synthesis of [4-(Methylsulfinyl)phenoxy]acetic Acid (Intermediate II)

Scientific Rationale: This step is a classic Williamson ether synthesis. The phenolic proton of Intermediate I is acidic and is deprotonated by sodium hydroxide to form a sodium phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetic acid in an Sₙ2 reaction to form the ether linkage.[5] Using at least two equivalents of base is essential: one to deprotonate the phenol and a second to neutralize the chloroacetic acid, driving the reaction forward.

Procedure:

  • To a 500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add the purified 4-(methylsulfinyl)phenol (15.6 g, 0.100 mol) from Step 1 and 150 mL of deionized water.

  • Add sodium hydroxide (9.6 g, 0.240 mol, 2.4 equiv) pellets portion-wise while stirring. An exotherm will be observed. Stir until all solids dissolve.

  • In a separate beaker, dissolve chloroacetic acid (10.4 g, 0.110 mol, 1.1 equiv) in 50 mL of deionized water.

  • Add the chloroacetic acid solution dropwise to the reaction flask.

  • Heat the reaction mixture to 90-95 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Acidify the solution to pH ~2 by slowly adding concentrated hydrochloric acid (approx. 20 mL). A white precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 50 mL) to remove inorganic salts.

  • Dry the solid in a vacuum oven at 50 °C overnight to yield [4-(methylsulfinyl)phenoxy]acetic acid as a white to off-white powder. Further purification can be achieved by recrystallization from hot water or an ethanol/water mixture if necessary.

Step 3: Preparation of Sodium [4-(Methylsulfinyl)phenoxy]acetate (Final Product)

Scientific Rationale: This is a standard acid-base neutralization. The carboxylic acid (Intermediate II) is a weak acid that reacts with a stoichiometric amount of a sodium base, like sodium hydroxide, to form the corresponding carboxylate salt.[6] Using ethanol as a solvent allows for easy dissolution of the acid and facilitates the precipitation or crystallization of the final sodium salt upon cooling or addition of a less polar co-solvent.

Procedure:

  • In a 500 mL Erlenmeyer flask, suspend the dried [4-(methylsulfinyl)phenoxy]acetic acid (21.4 g, 0.100 mol) in 250 mL of 200-proof ethanol.

  • In a separate flask, prepare a 1.0 M solution of sodium hydroxide in ethanol by carefully dissolving 4.0 g (0.100 mol) of NaOH in 100 mL of ethanol. (Alternatively, a stoichiometric amount of aqueous NaOH can be used, followed by solvent removal).

  • Slowly add the ethanolic NaOH solution to the stirred suspension of the acid at room temperature. The solid will gradually dissolve as the salt is formed.

  • After the addition is complete, stir the solution for an additional 30 minutes.

  • If the product begins to precipitate, cool the mixture to promote further crystallization. If the product remains in solution, the solvent can be partially removed under reduced pressure, or a non-polar solvent like diethyl ether can be added slowly to induce precipitation.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 30 mL).

  • Dry the final product, sodium [4-(methylsulfinyl)phenoxy]acetate, in a vacuum oven at 60 °C to a constant weight.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous characterization to confirm the identity, structure, and purity of the synthesized compound.

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationAromatic protons (AA'BB' system), singlet for the O-CH₂ group, singlet for the S-CH₃ group. Integration should match the proposed structure.
¹³C NMR Carbon Skeleton ConfirmationPresence of expected number of aromatic and aliphatic carbons. Signals for carbonyl (C=O), ether (O-CH₂), and sulfoxide (S-CH₃) carbons in characteristic regions.
FT-IR Functional Group AnalysisStrong C=O stretch for the carboxylate (~1600 cm⁻¹), S=O stretch (~1050 cm⁻¹), and C-O ether stretches. Absence of broad O-H from the carboxylic acid precursor.
LC-MS Purity & Mass VerificationA single major peak in the chromatogram. The mass spectrum should show the molecular ion for the corresponding free acid ([M-Na+H]⁺) or an adduct.
Melting Point Purity AssessmentA sharp melting point (or decomposition point) indicates high purity.[7]
Overall Experimental Workflow

The entire process, from starting materials to the fully characterized final product, follows a logical and systematic workflow.

Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_analysis Analytical QC start_mat 4-(Methylthio)phenol int1 Intermediate I (Sulfoxide Phenol) start_mat->int1 Step 1 Oxidation int2 Intermediate II (Carboxylic Acid) int1->int2 Step 2 Etherification workup1 Extraction & Concentration int1->workup1 final_crude Crude Sodium Salt int2->final_crude Step 3 Salt Formation workup2 Acidification & Filtration int2->workup2 workup3 Precipitation & Filtration final_crude->workup3 recryst1 Recrystallization workup1->recryst1 final_product Pure Sodium [4-(methylsulfinyl)phenoxy]acetate workup3->final_product nmr NMR (¹H, ¹³C) ms LC-MS ir FT-IR mp Melting Point final_product->nmr final_product->ms final_product->ir final_product->mp

Figure 2: Comprehensive workflow from synthesis to final product characterization.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Chloroacetic Acid: Toxic and corrosive. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Sodium Periodiodate: Strong oxidizer. Contact with other material may cause fire.

  • Solvents: Methanol, ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

References

  • ResearchGate. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from ResearchGate discussion forum. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-(Methylsulfonyl)phenoxy)phenol. Retrieved from [Link]

  • gChem. (n.d.). Compound Purification Techniques. DMSO University. Retrieved from [Link]

  • Held, F. E., et al. (2017). Synthesis of (R)-Modafinil via Organocatalyzed and Non-Heme Iron-Catalyzed Sulfoxidation Using H₂O₂ as an Environmentally Benign Oxidant. Symmetry, 9(6), 88. [Link]

  • Drugs of the Future. (2006). Armodafinil. Drugs of the Future, 31(1), 17-21.
  • Codexis, Inc. (2015). Biocatalysts and methods for the synthesis of armodafinil. U.S. Patent 9,365,835 B2.
  • Cephalon, Inc. (2008). Process for the preparation of armodafinil. U.S. Patent Application US20080031939A1.
  • Jiangsu Notai Aosainuo Biopharmaceutical Co Ltd. (2021). Method for preparing purified desmopressin sulfoxide impurity. Chinese Patent CN116023441A.
  • ResearchGate. (2017). Synthesis of (R)-Modafinil via Organocatalyzed and Non-Heme Iron-Catalyzed Sulfoxidation Using H₂O₂ as an Environmentally Benign Oxidant. Retrieved from ResearchGate. [Link]

  • Niacet. (n.d.). Sodium Phenoxy Acetate | SPA. Retrieved from [Link]

  • Johnson, C. R., & Keiser, J. E. (1966). Methyl Phenyl Sulfoxide. Organic Syntheses, 46, 78. [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2012). Method for synthesizing 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Chinese Patent CN102603646B.
  • PubChem. (n.d.). Sodium 2,2-bis(4-methylphenoxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Eurofins. (2018). Analytical Method Summaries. Retrieved from [Link]

  • F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. European Patent EP2551265A1.
  • Boja, P., et al. (2011). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica, 3(6), 138-146.
  • IUPAC. (n.d.). The Purification of Dimethylsulphoxide. Retrieved from IUPAC publications. [Link]

  • Jiangsu Yangnong Chemical Co Ltd. (2021). Preparation method of sodium phenoxyacetate. Chinese Patent CN113788750A.
  • Chemeurope.com. (2025). Advanced Insights into Sodium Acetate's Chemical Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium acetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Retrieved from [Link]

  • Reddy, R. J., et al. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130-9221. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Method 9081: Cation-Exchange Capacity of Soils (Sodium Acetate). Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. DOI: 10.1039/D5AY01050K. [Link]

  • Cserháti, T., & Forgács, E. (1998). Phenoxyacetic acids: separation and quantitative determination. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 157-178. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing over-oxidation of sulfoxide to sulfone in synthesis

Ticket ID: CHEMO-SEL-OX-001 Topic: Preventing Over-Oxidation (Sulfoxide Sulfone) Status: Open Assigned Specialist: Senior Application Scientist Core Analysis: The Chemoselectivity Challenge The User Issue: "I am trying t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMO-SEL-OX-001 Topic: Preventing Over-Oxidation (Sulfoxide


 Sulfone)
Status:  Open
Assigned Specialist:  Senior Application Scientist

Core Analysis: The Chemoselectivity Challenge

The User Issue: "I am trying to synthesize a sulfoxide, but I consistently observe 10-15% sulfone formation, even when using exactly 1.0 equivalent of oxidant."

The Scientific Diagnosis: The oxidation of a sulfide (thioether) to a sulfoxide is a two-step electrophilic oxidation. The challenge lies in the nucleophilicity of the sulfur atom.

  • Step 1 (

    
    ):  Sulfide 
    
    
    
    Sulfoxide.
  • Step 2 (

    
    ):  Sulfoxide 
    
    
    
    Sulfone.

While


 for most electrophilic oxidants (because the sulfoxide oxygen acts as an electron-withdrawing group, deactivating the sulfur lone pair), the difference is not infinite. Over-oxidation occurs due to Local Concentration Effects . Even if you add 1.0 equivalent globally, a drop of oxidant hitting the reaction mixture creates a local zone where [Oxidant] > [Sulfide]. In this zone, the newly formed sulfoxide competes with the remaining sulfide for the oxidant.

Decision Matrix: Reagent Selection

Do not default to mCPBA. It is often too reactive for delicate selectivity. Use this logic tree to select the optimal reagent for your substrate.

ReagentSelection Start START: Select Substrate Properties Solubility Is the substrate water soluble? Start->Solubility Scale Scale of Reaction? Solubility->Scale No (Lipophilic) NaIO4 RECOMMENDED: Sodium Periodate (NaIO4) (The Gold Standard for Selectivity) Solubility->NaIO4 Yes (or MeOH soluble) AcidSens Acid Sensitive? Scale->AcidSens < 10g H2O2_HFIP RECOMMENDED: H2O2 + HFIP (Green, High Selectivity, Metal-Free) Scale->H2O2_HFIP > 10g (Scalable) AcidSens->H2O2_HFIP Yes mCPBA USE WITH CAUTION: mCPBA (Requires -78°C, Slow Addition) AcidSens->mCPBA No Oxone Oxone® (Potassium peroxymonosulfate) (Good for robust substrates)

Figure 1: Decision tree for selecting the optimal oxidant based on substrate solubility and sensitivity.

Validated Protocols

Protocol A: The "Gold Standard" (Sodium Periodate)

Best for: Small to medium scale, high-value intermediates. Mechanism:


 is kinetically highly selective. It forms a cyclic intermediate that breaks down to the sulfoxide. Steric hindrance in the transition state effectively blocks the second oxidation to sulfone.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Periodate (

    
    , 1.05 equiv)
    
  • Solvent: Methanol/Water (1:1 to 5:1 depending on solubility)

Step-by-Step:

  • Dissolve sulfide in MeOH/Water. Cool to 0°C.[1][2][3]

  • Add solid

    
     in one portion  (unlike mCPBA, slow addition is less critical here due to inherent kinetic selectivity).
    
  • Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT).

  • Monitoring: Check TLC/LCMS. If starting material remains after 4 hours, add 0.1 equiv more

    
    .
    
  • Workup: Filter off precipitated sodium iodate (

    
    ). Extract filtrate with DCM or EtOAc.
    

Why this works:


 is a milder electrophile than peracids. The reaction rate for Sulfoxide 

Sulfone is negligible at RT [1].
Protocol B: The "Modern Green" (H2O2 + HFIP)

Best for: Lipophilic substrates, acid-sensitive groups, and avoiding metal catalysts. Mechanism: Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor solvent that activates Hydrogen Peroxide (


), increasing its electrophilicity without requiring strong Brønsted acids [2].

Reagents:

  • Substrate (1.0 equiv)

  • 30%

    
     (1.1 equiv)
    
  • Solvent: HFIP (Hexafluoroisopropanol) - Note: Can be recycled.

Step-by-Step:

  • Dissolve sulfide in HFIP (0.2 M concentration).

  • Cool to 0°C.

  • Add

    
     dropwise.
    
  • Stir at RT. Conversion is usually rapid (< 1 hour).

  • Workup: Quench with saturated

    
     (destroys excess peroxide). Dilute with water, extract.
    

Comparative Data: Oxidant Performance

OxidantSelectivity (S

SO)
Risk of Sulfone (

)
Reaction TempScalabilityNotes
NaIO4 Excellent (>98%) Very Low0°C to RTModerateBest for avoiding over-oxidation.
H2O2 / HFIP Excellent (>95%) LowRTHighGreen solvent, easy workup.
mCPBA ModerateHigh -78°C LowRequires strict temp control.
Oxone GoodModerate0°CHighAcidic; can cleave acid-sensitive groups.

Troubleshooting & FAQs

Ticket #402: "I used mCPBA and got 20% sulfone. I cannot use NaIO4 due to solubility."

  • Diagnosis: You likely added mCPBA too fast or at too high a temperature.

  • Solution:

    • Temperature: You must run this at -78°C (dry ice/acetone). The rate constant difference (

      
       vs 
      
      
      
      ) is maximized at lower temperatures.
    • Stoichiometry: Use exactly 0.95 to 1.0 equivalents. Do not use excess.

    • Technique: Dissolve mCPBA in DCM and add it dropwise over 30-60 minutes. This prevents the "local concentration" spikes described in Section 1.

Ticket #405: "My product is a chiral sulfoxide. Which method preserves chirality?"

  • Diagnosis: Standard oxidation produces a racemate (50:50 mixture of enantiomers).

  • Solution: If you need to synthesize a chiral sulfoxide from a prochiral sulfide, you need Asymmetric Oxidation .

    • Protocol: Use the Kagan Modification (Ti(OiPr)4 / DET / t-BuOOH). This is a modification of the Sharpless epoxidation tailored for sulfides [3].

    • Note: If you already have a chiral center elsewhere in the molecule,

      
       is preferred as it minimizes epimerization risks compared to acidic conditions.
      

Ticket #409: "I see a colored impurity forming (Yellow/Brown)."

  • Diagnosis: If your substrate contains a phenol or electron-rich aromatic ring, you are likely forming quinones or charge-transfer complexes due to over-oxidation of the aromatic ring, not just the sulfur.

  • Solution: Switch to Protocol B (H2O2/HFIP) or use Urea-Hydrogen Peroxide (UHP) . Avoid metal oxidants (Fe, Cr) and mCPBA, which are prone to oxidizing electron-rich aromatics.

Visualizing the Kinetic Selectivity

The following diagram illustrates why temperature and reagent choice dictate the ratio of products.

ReactionCoordinate Sulfide Sulfide (Start) TS1 Transition State 1 (Low Activation Energy) Sulfide->TS1 Fast (k1) Sulfoxide Sulfoxide (Desired) (Nucleophilic but deactivated) TS1->Sulfoxide TS2 Transition State 2 (Higher Activation Energy) Sulfoxide->TS2 Slow (k2) Blocked by NaIO4 steric bulk Blocked by low temp (-78°C) Sulfone Sulfone (Over-oxidation) TS2->Sulfone

Figure 2: Kinetic pathway. Successful synthesis requires maximizing the energy barrier to TS2.

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[2][4] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284. Link

  • Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a new medium for selective oxidation of sulfides to sulfoxides with hydrogen peroxide. European Journal of Organic Chemistry, 1998(11), 2937–2940. Link

  • Kagan, H. B. (2009). Asymmetric Oxidation of Sulfides. Sulfur-Mediated Rearrangements I, Topics in Current Chemistry. Link

Sources

Optimization

Avoiding Pummerer rearrangement of [4-(methylsulfinyl)phenoxy]acetic acid

Subject: Avoiding Pummerer Rearrangement of [4-(methylsulfinyl)phenoxy]acetic acid Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The Chemoselectivity Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Avoiding Pummerer Rearrangement of [4-(methylsulfinyl)phenoxy]acetic acid Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Chemoselectivity Paradox

You are likely here because you are attempting to derivatize the carboxylic acid moiety of [4-(methylsulfinyl)phenoxy]acetic acid (e.g., for amide coupling or esterification) and are encountering decomposition, "rotten cabbage" odors, or unexpected aldehyde byproducts.

The Core Conflict: This molecule contains two reactive oxygen centers:

  • The Carboxylate Oxygen: The target for activation.

  • The Sulfoxide Oxygen: A nucleophilic center that, if accidentally activated by electrophiles (like thionyl chloride or acetic anhydride), triggers the Pummerer Rearrangement .

This guide provides the protocols to activate the carboxylic acid without touching the sulfoxide, ensuring the integrity of your oxidation state.

The Hazard: Understanding the Pummerer Trap

Before fixing the issue, you must understand the failure mode. The Pummerer rearrangement is not random; it is a specific cascade triggered by O-acylation of the sulfoxide .

Mechanism of Failure

If you treat [4-(methylsulfinyl)phenoxy]acetic acid with standard acid-chloride generating reagents (like


, 

) or anhydrides (

, TFAA), the reagent attacks the sulfoxide oxygen preferentially or competitively.

Pummerer_Mechanism Substrate [4-(methylsulfinyl)phenoxy]acetic acid Intermediate1 Acyloxy-sulfonium Ion (ACTIVATED SULFOXIDE) Substrate->Intermediate1 S=O attacks E+ Electrophile Electrophile (E+) (e.g., SOCl2, Ac2O) Electrophile->Intermediate1 Thionium Thionium Ion (CH2=S+-Ar) Intermediate1->Thionium -H+ (Alpha-deprotonation) Product Pummerer Product (α-substituted sulfide) Thionium->Product Nucleophilic attack

Figure 1: The Pummerer Rearrangement pathway. The critical error is the initial attack of the sulfoxide oxygen on the electrophile.

Troubleshooting Guide (Q&A)

Q1: I used Thionyl Chloride (


) to make the acid chloride, but the NMR shows a complex mixture and the product smells sulfurous. What happened? 
A:  You triggered the Pummerer rearrangement. Thionyl chloride activates the sulfoxide oxygen to form a chlorosulfonium intermediate. Upon workup or heating, this rearranges to an 

-chloro sulfide or hydrolyzes to an aldehyde.
  • Immediate Fix: Stop using

    
     or Oxalyl Chloride. See Protocol B  below for a safe acid chloride alternative.
    

Q2: Can I use EDC/NHS or HATU? A: Yes. These are the recommended reagents. Carbodiimides (EDC/DCC) and Uronium salts (HATU/HBTU) activate the carboxylic acid to an O-acylisourea or active ester. These intermediates are generally not electrophilic enough to activate the sulfoxide oxygen under basic/neutral conditions.

Q3: I see a small amount of sulfide (thioether) in my product. Is this Pummerer? A: Not necessarily. This could be reduction . If you are using a reaction system with iodides or strong reducing conditions, the sulfoxide can be reduced to the sulfide (


). However, if you used an anhydride or acid chloride reagent, it is almost certainly a Pummerer product (often an 

-acetoxy sulfide).

Q4: My reaction turns black/tarry when I add the catalyst. A: This is often due to the thermal instability of the Pummerer intermediate (the thionium ion). If you are heating the reaction to force the carboxylic acid activation, you are accelerating the rearrangement.

  • Rule: Keep sulfoxide reactions below 40°C whenever possible.

Validated Protocols

Protocol A: The "Safe Mode" (Amide Coupling)

Best for: Attaching amines or alcohols where the acid chloride intermediate is not strictly required.

Reagents:

  • Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) + HOBt (1.2 equiv).

  • Base: DIPEA (Hunig's Base) (2.5 - 3.0 equiv).

  • Solvent: DMF or DCM (Anhydrous).

Step-by-Step:

  • Dissolve [4-(methylsulfinyl)phenoxy]acetic acid (1.0 equiv) in DMF (0.1 M).

  • Add DIPEA (3.0 equiv). Note: Ensure the solution is basic (pH > 8) before adding HATU to prevent rapid hydrolysis.

  • Add HATU (1.1 equiv) at 0°C . Stir for 15 minutes.

  • Add your amine/alcohol nucleophile.

  • Allow to warm to Room Temperature (20-25°C). Do not heat.

  • Why this works: HATU forms an active ester that reacts faster with the amine than the sulfoxide oxygen can react with the HATU.

Protocol B: The "Expert Mode" (Acid Chloride Formation)

Best for: When you absolutely need the acid chloride (e.g., for Friedel-Crafts or reacting with stericly hindered nucleophiles) but cannot use Thionyl Chloride.

The Secret Weapon: Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine)[1]

Unlike Thionyl Chloride, Ghosez's reagent forms acid chlorides under neutral conditions without generating HCl gas, which catalyzes the Pummerer rearrangement.

Step-by-Step:

  • Dissolve [4-(methylsulfinyl)phenoxy]acetic acid (1.0 equiv) in anhydrous DCM.

  • Add Ghosez's Reagent (1.1 - 1.2 equiv) dropwise at 0°C .

  • Stir at 0°C to Room Temperature for 1-2 hours.

  • Monitoring: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).

  • Usage: Use the resulting solution directly for the next step. Do not attempt to distill or isolate the acid chloride.

  • Why this works: Ghosez's reagent forms a chloro-enamine intermediate that transfers the chloride to the carboxylic acid. The byproduct is a neutral amide, avoiding the acidic protonation of the sulfoxide required for the Pummerer rearrangement.

Decision Matrix & Data

Reagent Compatibility Table
ReagentRisk LevelMechanism of FailureRecommendation
Thionyl Chloride (

)
CRITICAL Activates S=O; HCl byproduct catalyzes rearrangement.AVOID
Oxalyl Chloride (

)
HIGH Similar to

; highly electrophilic.
AVOID
Acetic Anhydride (

)
HIGH Classic Pummerer reagent. Forms acetoxy-sulfide.AVOID
HATU / HBTU LOW Selectively activates COOH.PREFERRED
EDC / HOBt LOW Carbodiimide activation is safe for S=O.PREFERRED
Ghosez's Reagent LOW Neutral acid chloride generation.[2]EXPERT TIP
T3P (Propylphosphonic anhydride) LOW Low epimerization, mild activation.GOOD ALT
Workflow Decision Tree

Decision_Tree Start Start: [4-(methylsulfinyl)phenoxy]acetic acid Goal What is your goal? Start->Goal Amide Make Amide/Ester Goal->Amide AcidCl Need Acid Chloride Goal->AcidCl Simple Standard Coupling Amide->Simple Difficult Hindered/Fragile AcidCl->Difficult UseSOCl2 Use SOCl2/Oxalyl Cl AcidCl->UseSOCl2 Traditional Method UseHATU Use HATU or EDC/HOBt (Protocol A) Simple->UseHATU UseGhosez Use Ghosez's Reagent (Protocol B) Difficult->UseGhosez Fail FAILURE: Pummerer Rearrangement UseSOCl2->Fail

Figure 2: Decision matrix for reagent selection. Note the "dead end" when using traditional acid chloride reagents.

References

  • Pummerer Rearrangement Mechanism & Scope Title: "The Pummerer Reaction of Sulfoxides" Source:Organic Reactions (Wiley) URL:[Link]

  • Ghosez's Reagent for Neutral Acid Chloride Formation Title: "1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent)" Source:[1]Encyclopedia of Reagents for Organic Synthesis URL:[Link]

  • Chemoselective Amide Coupling with Sulfoxides Title: "Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents" (Discusses compatibility and activation modes) Source:Journal of the American Chemical Society URL:[Link]

  • General Peptide Coupling Reagents (HATU/EDC) Title: "Recent development of peptide coupling reagents in organic synthesis" Source:Tetrahedron URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of [4-(methylsulfinyl)phenoxy]acetic Acid

Answering your questions on the stability of [4-(methylsulfinyl)phenoxy]acetic acid in acidic media requires a deep dive into chemical principles and experimental design. As a Senior Application Scientist, I've structure...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your questions on the stability of [4-(methylsulfinyl)phenoxy]acetic acid in acidic media requires a deep dive into chemical principles and experimental design. As a Senior Application Scientist, I've structured this guide to walk you through not just the 'how,' but the 'why,' ensuring your experiments are robust and your results are reliable.

This guide addresses common questions and troubleshooting scenarios encountered when assessing the stability of [4-(methylsulfinyl)phenoxy]acetic acid in acidic environments. The principles and protocols described here are designed to help you develop a comprehensive stability-indicating method.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for [4-(methylsulfinyl)phenoxy]acetic acid in an acidic medium?

When exposed to acidic conditions, [4-(methylsulfinyl)phenoxy]acetic acid has two primary functional groups susceptible to degradation: the ether linkage and the sulfoxide group .

  • Ether Linkage Hydrolysis: The ether bond connecting the phenoxy group to the acetic acid moiety can be susceptible to acid-catalyzed hydrolysis. This is a common degradation pathway for phenoxyacetic acid derivatives.[1] Cleavage at this position would yield 4-(methylsulfinyl)phenol and glycolic acid.

  • Reactions of the Sulfoxide Group: The sulfinyl group is a potential site for redox reactions. While acidic hydrolysis is the primary concern, the potential for reduction to a sulfide or oxidation to a sulfone under certain stress conditions should not be overlooked, especially if oxidizing or reducing agents are present as impurities.[2][3] The sulfoxide group itself is generally stable to racemization at room temperature due to a high energy barrier for inversion.[4][5]

Q2: I am designing a forced degradation study. What initial acidic conditions should I test?

Forced degradation, or stress testing, is essential to identify likely degradation products and establish the specificity of your analytical method.[6][7] A systematic approach is recommended, starting with milder conditions and escalating if no degradation is observed.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] Over-stressing can lead to secondary degradation products not relevant to formal stability studies, while under-stressing may not generate sufficient degradation products for detection.[6]

Here is a recommended starting point for acidic stress conditions:

Condition Reagent Concentration Temperature Duration Rationale
Mild Hydrochloric Acid (HCl)0.1 M40-60 °C24-72 hoursTo detect highly labile compounds without excessive degradation.
Moderate Hydrochloric Acid (HCl)0.1 M - 1.0 M80 °C6-24 hoursA common condition to accelerate hydrolysis for many drug substances.[9][10]
Aggressive Hydrochloric Acid (HCl)1.0 MReflux2-12 hoursUsed if no degradation is observed under moderate conditions.[7]

Expertise & Experience: Always run a control sample (API in the solvent without acid) under the same temperature and time conditions. This helps to distinguish between acid-catalyzed degradation and simple thermolytic degradation.[8]

Troubleshooting Guide

Scenario 1: No degradation is observed even under aggressive acidic conditions.
  • Plausible Cause: The molecule is intrinsically stable to acid hydrolysis. It is not necessary to force degradation if the molecule is stable under reasonably aggressive conditions (e.g., refluxing in 1 M HCl for an extended period).[6]

  • Troubleshooting Steps:

    • Confirm Experimental Setup: Double-check the acid concentration and ensure the temperature was maintained correctly throughout the experiment.

    • Extend Duration: If only minimal or no degradation is seen, consider extending the duration of the stress test before concluding the compound is stable.

    • Document Stability: If no degradation occurs, your stability-indicating method will demonstrate this. This is a valid and important result, indicating the molecule's robustness under these conditions.

Scenario 2: The sample degrades completely, or multiple, poorly resolved peaks appear in the chromatogram.
  • Plausible Cause: The stress conditions were too harsh, leading to extensive primary and secondary degradation.

  • Troubleshooting Steps:

    • Reduce Stress Severity: Decrease the acid concentration, lower the temperature, or shorten the incubation time. Refer to the table above and step down to a milder condition.

    • Time-Point Analysis: Conduct a time-course study. Sample the reaction at multiple time points (e.g., 2, 4, 8, 12, and 24 hours) to observe the formation and subsequent degradation of primary products. This is crucial for elucidating the degradation pathway.[7]

    • Optimize Chromatography: If peaks are poorly resolved, adjust your HPLC method. Consider changing the mobile phase composition, gradient slope, or column chemistry to improve the separation of the parent compound from its degradants.

Scenario 3: I see a new peak, but I'm unsure if it's a degradant or an artifact.
  • Plausible Cause: The peak could be from the degradation of excipients (if using a formulated product), an impurity in the starting material, or an interaction with the solvent or container.

  • Troubleshooting Steps:

    • Analyze the Control: Compare the stressed sample chromatogram to the control (API in solvent, no acid) and a blank (solvent and acid, no API). Any peak present in the stressed sample but not in the control or blank is likely a degradant.

    • Perform Peak Purity Analysis: Use a diode-array detector (DAD) or photodiode-array (PDA) detector to assess peak purity. This can help determine if the parent peak co-elutes with any degradation products.

    • Mass Spectrometry (LC-MS): The most definitive way to identify degradation products is to use LC-MS. By comparing the mass-to-charge ratio (m/z) of the new peak to the parent compound, you can propose a structure for the degradant.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation in Acidic Media

This protocol outlines a standard procedure for conducting an acid-catalyzed forced degradation study.

1. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of [4-(methylsulfinyl)phenoxy]acetic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. The use of organic solvents should be minimized to avoid potential side reactions, but may be necessary for solubility.[11]
  • Acidic Solution: Prepare a 1.0 M solution of Hydrochloric Acid (HCl) in water.

2. Stress Sample Preparation:

  • In a clean glass vial, add a known volume of the stock solution.
  • Add an equal volume of the 1.0 M HCl solution to achieve a final acid concentration of 0.5 M and an API concentration of 0.5 mg/mL.
  • Cap the vial tightly.

3. Control Sample Preparation:

  • In a separate vial, add the same volume of the stock solution.
  • Add an equal volume of purified water (instead of HCl).
  • Cap the vial tightly.

4. Stress Conditions:

  • Place both the stress and control samples in a temperature-controlled water bath or oven set to 80 °C.
  • Incubate for a predetermined time (e.g., 12 hours). It is advisable to pull samples at various time points.

5. Sample Analysis:

  • After incubation, cool the samples to room temperature.
  • Neutralize the stress sample with an equivalent amount of 1.0 M Sodium Hydroxide (NaOH) to prevent further degradation and protect the HPLC column.
  • Dilute both the neutralized stress sample and the control sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
  • Analyze by a validated stability-indicating HPLC-UV method.
Visualization of Potential Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for [4-(methylsulfinyl)phenoxy]acetic acid under acidic stress.

cluster_main [4-(methylsulfinyl)phenoxy]acetic acid cluster_hydrolysis Pathway 1: Ether Hydrolysis cluster_reduction Pathway 2: Sulfoxide Reduction (Less Common in Simple Acid Hydrolysis) Parent [4-(methylsulfinyl)phenoxy]acetic acid Deg1 4-(methylsulfinyl)phenol Parent->Deg1 H₃O⁺ / Δ (Ether Cleavage) Deg3 [4-(methylthio)phenoxy]acetic acid Parent->Deg3 [Reducing Agent] Deg2 Glycolic Acid start Prepare API Stock Solution (1 mg/mL) prep_stress Prepare Stress Sample (API + Acid) start->prep_stress prep_control Prepare Control Sample (API + Water) start->prep_control stress Incubate at Elevated Temp (e.g., 80°C) prep_stress->stress prep_control->stress neutralize Cool and Neutralize Stress Sample stress->neutralize dilute Dilute Samples with Mobile Phase stress->dilute Control neutralize->dilute analyze HPLC-DAD/MS Analysis dilute->analyze data Compare Chromatograms & Assess Degradation (%) analyze->data elucidate Identify Degradants & Propose Pathway data->elucidate

Caption: Workflow for an acid-catalyzed forced degradation study.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020). Millennium Pharmaceuticals.
  • Liquid Chromatographic Method for Perphenazine and Its Sulfoxide in Pharmaceutical Dosage Forms for Determination of Stability. DRUGS.
  • Rapid Methods for High-Throughput Detection of Sulfoxides. PMC.
  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. PMC.
  • Development of forced degradation and stability indicating studies of drugs—A review. [Source Not Available].
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Source Not Available].
  • Sulfoxide - Wikipedia. Wikipedia.
  • Aryl Fluoroalkyl Sulfoxides: Optical Stability and pKa Measurement. ResearchGate. (2022).
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • A practical guide to forced degradation and stability studies for drug substances. [Source Not Available].
  • Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. Organic & Biomolecular Chemistry (RSC Publishing).
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. USDA ARS.
  • Development and Validation of Stability Indicating RP-HPLC Assay Method for Mefenamic Acid. (2019). [Source Not Available].

Sources

Optimization

Technical Support Center: Purification of [4-(methylsulfinyl)phenoxy]acetic acid

Introduction: The successful synthesis of [4-(methylsulfinyl)phenoxy]acetic acid via the oxidation of its sulfide precursor, 4-(methylthio)phenoxyacetic acid, is a critical step in many research and development pipelines...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful synthesis of [4-(methylsulfinyl)phenoxy]acetic acid via the oxidation of its sulfide precursor, 4-(methylthio)phenoxyacetic acid, is a critical step in many research and development pipelines. However, a common challenge encountered is the presence of unreacted starting material in the final product. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve this purification challenge. We will explore the underlying principles of separation and provide detailed, validated protocols for obtaining a highly pure product.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries researchers face when dealing with sulfide impurities.

Q1: My post-reaction analysis (TLC/LC) shows two spots/peaks. How do I confirm which is the desired sulfoxide and which is the unreacted sulfide?

A: The key difference is polarity. The sulfoxide is significantly more polar than the starting sulfide due to the S=O bond.

  • On a normal-phase TLC plate (silica gel): The more polar sulfoxide will have a lower Retention Factor (Rf) value, meaning it travels a shorter distance up the plate. The less polar sulfide will have a higher Rf value.

  • In reverse-phase HPLC: The order is inverted. The more polar sulfoxide will elute earlier (shorter retention time), while the less polar sulfide will be retained longer on the column.

Q2: What is the primary cause of incomplete conversion from sulfide to sulfoxide?

A: Incomplete conversion typically stems from three main factors:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) to the sulfide was too low.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by TLC is crucial to determine the endpoint.[1]

  • Reaction Temperature: The temperature may have been too low to achieve a practical reaction rate.

Q3: Is it better to use recrystallization or column chromatography to remove the sulfide impurity?

A: The choice depends on the scale of your synthesis and the physical properties of your product.

  • Recrystallization is often the most efficient method for larger quantities (multi-gram scale) if a suitable solvent system can be found. It is generally faster and uses less solvent than chromatography for bulk purification.[2]

  • Column Chromatography is ideal for smaller scales or when recrystallization fails to provide adequate separation. It offers very high resolution and is excellent for isolating highly pure material, though it is more labor-intensive and requires more solvent.[3][4]

Q4: My product "oiled out" during my recrystallization attempt instead of forming crystals. What does this mean and how can I fix it?

A: "Oiling out" occurs when the solute comes out of the hot solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This often happens if the boiling point of the solvent is too high or if the solution is supersaturated with impurities.

  • Solution 1: Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool much more slowly. Seeding the solution with a previously obtained pure crystal can help initiate proper crystallization.

  • Solution 2: Switch to a lower-boiling point solvent or use a mixed-solvent system.[5]

Part 2: Analytical & Purification Protocols

This section provides detailed, step-by-step methodologies for assessing purity and implementing purification strategies.

Analytical Workflow: Rapid Purity Assessment by TLC

This workflow is the first step in diagnosing your purification needs.

Objective: To quickly determine the presence and relative amounts of the starting sulfide, the desired sulfoxide product, and the potential sulfone by-product.

Materials:

  • TLC plates (Silica Gel 60 F254)

  • Developing chamber

  • Eluent: A starting point is typically 1:1 to 2:1 Ethyl Acetate/Hexane.

  • Visualization: UV lamp (254 nm) and/or a potassium permanganate stain.

Procedure:

  • Prepare the Eluent: Mix the chosen ratio of ethyl acetate and hexane in the developing chamber, add a piece of filter paper to saturate the atmosphere, and cover.

  • Spot the Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). On the baseline of the TLC plate, spot your crude product. If available, also spot the starting sulfide material and a pure sample of the sulfoxide as standards.

  • Develop the Plate: Place the TLC plate in the chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[3] The expected order from the baseline up (increasing Rf) will be: [4-(methylsulfinyl)phenoxy]acetic acid (Product, most polar) < 4-(methylthio)phenoxyacetic acid (Sulfide, least polar) . If over-oxidation occurred, the 4-(methylsulfonyl)phenoxyacetic acid (sulfone) would be even more polar than the sulfoxide, appearing as a spot with the lowest Rf value.

Workflow for Purification Decision

G cluster_0 Purification Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Recryst Protocol 2.2: Recrystallization TLC->Recryst Sulfide is minor impurity & crystals form well Column Protocol 2.3: Column Chromatography TLC->Column Sulfide is major impurity or Recrystallization fails Purity_Check Final Purity Check (TLC, LCMS, NMR) Recryst->Purity_Check Column->Purity_Check Purity_Check->Column Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98% Fail Impurity Remains Purity_Check->Fail Fail->Column Re-purify

Caption: Decision workflow for purifying the crude product.

Protocol: Purification by Recrystallization

Principle: This technique leverages the solubility differences between the sulfoxide product and the sulfide impurity at different temperatures. An ideal solvent will dissolve the crude product when hot but will have low solubility for the desired sulfoxide when cold, while ideally keeping the sulfide impurity dissolved.[2]

Recommended Solvents: A mixed solvent system of ethanol and water is often effective. The product is typically more soluble in ethanol, and less soluble in water.[5]

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated. Add a few more drops of hot ethanol to make it clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol: Purification by Silica Gel Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and their solubility in a non-polar mobile phase (eluent). The less polar sulfide will travel through the column faster than the more polar sulfoxide.[1][6]

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent: Hexane/Ethyl Acetate mixture. The optimal ratio should be determined by TLC first (aim for a product Rf of ~0.3).

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen Hexane/Ethyl Acetate mixture.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small samples from each fraction and spotting them on a TLC plate.

  • Analysis: Develop the TLC plate to identify which fractions contain the pure product. The sulfide will elute first, followed by the desired sulfoxide.

  • Combine and Evaporate: Combine the fractions containing the pure sulfoxide product and remove the solvent using a rotary evaporator to yield the purified solid.

Part 3: Data & Visualization

Table 1: Solvent Selection for Recrystallization
Solvent SystemSuitability for SulfoxideSuitability for SulfideComments
Ethanol/Water Good: Soluble in hot ethanol, insoluble in cold water.Fair: Moderately soluble in the mixture.Excellent choice for mixed-solvent recrystallization.[2][5]
Ethyl Acetate Good solubility when hot, less when cold.High solubility.Can work, but separation may be less efficient.
Hexane/Ethyl Acetate Low solubility in hexane, good in ethyl acetate.Very soluble in hexane.More commonly used for chromatography, but can be used for mixed-solvent recrystallization.[7][8]
Water Very low solubility.Insoluble.Not a suitable single solvent for this compound.[7]
Diagram: Principle of Chromatographic Separation

G cluster_0 Silica Gel Column Chromatography column Start Crude Mixture Added Silica Gel (Polar Stationary Phase) ... Sulfide (Less Polar) ... Sulfoxide (More Polar) ... Eluent Flow sulfide_mol Sulfide p1 sulfoxide_mol Sulfoxide p2 caption Sulfide moves faster due to weaker interaction with polar silica.

Caption: Separation of sulfide and sulfoxide on a silica column.

References

  • Rapid Methods for High-Throughput Detection of Sulfoxides. PMC.

  • Rapid methods for high-throughput detection of sulfoxides. Technion.

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI.

  • Oxidation of 4-Methylthio phenyl acetic acid in aqueous acidic medium by Cr (VI): Kinetic and Mechanistic Study. ResearchGate.

  • Recrystallization. National Initiative on Undergraduate Science (NIUS) Programme.

  • How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate.

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. MDPI.

  • The catalytic oxidation of 4-(methylthio)phenol. ResearchGate.

  • ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE. NCBI Bookshelf.

  • A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. PMC.

  • Recrystallization. University of Babylon.

  • Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica.

  • Experiment 2: Recrystallization. University of the Fraser Valley.

  • Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor. ACS Publications.

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi. Google Patents.

  • Analytical Strategies for the Detection of Sulfide: A Review. ResearchGate.

  • 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.

  • Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents.

Sources

Troubleshooting

Handling hygroscopic nature of phenoxyacetic acid derivatives

Welcome to the Advanced Synthesis Support Center. Current Status: Operational | Topic: Phenoxyacetic Acid (PAA) Derivatives I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Current Status: Operational | Topic: Phenoxyacetic Acid (PAA) Derivatives

I am Dr. Aris, Senior Application Scientist. You are likely here because your yield is inconsistent, your white powder has turned into a sticky gum, or your acid chloride coupling failed inexplicably.

Phenoxyacetic acid derivatives (e.g., 2,4-D, MCPA, and pharmaceutical intermediates like ethacrynic acid precursors) present a deceptive challenge.[1] While the phenyl ring suggests hydrophobicity, the ether linkage (


) and the carboxylic acid moiety create a "hygroscopic trap."[1] The ether oxygen acts as a hydrogen bond acceptor, while the carboxylic acid acts as both donor and acceptor.[1]

This guide is not a textbook; it is a field manual for salvaging your starting material and protecting your downstream chemistry.[1]

Module 1: The Hygroscopic Mechanism

Understanding why your material degrades is the first step to control.[1] PAA derivatives do not just "get wet"; they undergo a structural reorganization.[1]

The Molecular Trap:

  • Surface Adsorption: Atmospheric water binds to the carboxylic acid protons.[1]

  • Lattice Expansion: Water molecules intercalate between crystal planes, disrupting the lattice energy.[1]

  • Liquefaction (Deliquescence): In derivatives with lower melting points, the depression caused by water impurities can lower the melting point below room temperature, turning your solid reactant into an unusable oil.[1]

Visualizing the Failure Cascade

HygroscopicFailure cluster_prevention Intervention Point Dry Dry PAA Derivative Exposure Atmospheric Exposure (>40% RH) Dry->Exposure Unsealed Container H_Bond H-Bonding (Ether/COOH sites) Exposure->H_Bond Kinetic Uptake Lattice Crystal Lattice Disruption H_Bond->Lattice Caking/Clumping Hydrolysis Downstream Failure (Acid Chloride Hydrolysis) Lattice->Hydrolysis Stoichiometric Mismatch

Figure 1: The kinetic pathway of moisture-induced degradation in phenoxyacetic acid derivatives.

Module 2: Diagnostics (Is it Wet or Degraded?)

Do not rely on visual inspection alone.[1] A "dry-looking" powder can contain 2-5% water by weight, which is sufficient to destroy catalytic cycles.[1]

Protocol: Modified Karl Fischer (KF) Titration

Standard KF titration often fails with PAA derivatives because carboxylic acids can esterify with the methanol in the KF reagent, releasing more water and creating a false high reading [1].[1]

The Fix: Use a buffered solvent system or the Oven Method.[1][2][3]

ParameterStandard Method (Avoid)Recommended Protocol
Solvent Methanol-basedImidazole-buffered Methanol or Methanol-free solvent
Mechanism Direct injectionKF Oven Desorption (110°C - 140°C)
Why? Methanol reacts with COOH (Esterification)

generates

.[1]
Oven drives off water without dissolving the acid, preventing side reactions.[1]
Target Drift < 20 µ g/min < 5 µ g/min (Strict control required)

Troubleshooting Tip: If you observe a "fading endpoint" (the titrator never stabilizes), your sample is actively reacting with the solvent.[1] Switch to the Oven Method immediately.

Module 3: Remediation (Drying Protocols)

Once moisture is detected, you must remove it without decarboxylating the acid or cleaving the ether linkage.[1]

Decision Tree: Selecting the Right Drying Method

DryingDecision Start Wet PAA Derivative IsVolatile Is the derivative volatile/sublimable? Start->IsVolatile IsHeatSens Is it Heat Sensitive? (MP < 60°C) IsVolatile->IsHeatSens No Desiccator Vacuum Desiccator (P2O5 trap) IsVolatile->Desiccator Yes (e.g., simple esters) VacOven Vacuum Oven (40°C, <10 mbar) IsHeatSens->VacOven No (Stable) Lyophil Lyophilization (Freeze Drying) IsHeatSens->Lyophil Yes (High Sensitivity)

Figure 2: Selection logic for drying methodologies based on thermal stability and volatility.

Protocol A: Vacuum Oven with Phosphorus Pentoxide ( )

Best for: Thermally stable, non-volatile derivatives (e.g., 2,4-D).[1]

  • Preparation: Place the sample in a wide-mouth vial covered with aluminum foil (poke pinholes).

  • The Trap: Place a tray of fresh

    
     (phosphorus pentoxide) in the bottom of the vacuum oven. Silica gel is insufficient for PAA derivatives due to their high affinity for water [2].[1]
    
  • Cycle:

    • Pull vacuum to < 5 mbar.[1]

    • Heat to 40°C.

    • Hold for 12 hours.

    • Bleed with Nitrogen/Argon , not ambient air.[1]

Protocol B: Azeotropic Distillation

Best for: Large scale "wet" batches prior to reaction.

  • Dissolve the derivative in Toluene (forms azeotrope with water at 85°C).[1]

  • Reflux using a Dean-Stark trap .

  • Continue until water collection ceases in the trap.[1]

  • Cool and rotary evaporate the toluene.[1] This leaves an anhydrous solid ready for immediate acylation.[1]

Module 4: The "Killer" Application – Acid Chloride Synthesis

The most common failure mode for researchers working with PAA derivatives is the conversion to the acid chloride (using


 or 

).[1]

The Problem: If your PAA derivative contains 1% water, that water reacts with Thionyl Chloride (


) to form 

and

gas.[1]

This depletes your reagent and generates excess acid, which can cleave sensitive ether linkages or degrade protecting groups on the phenyl ring [3].[1]

The Solution: The Catalytic Vilsmeier Pathway Do not use neat thionyl chloride.[1] Use the Oxalyl Chloride/DMF method, which is milder and less susceptible to moisture-induced runaway degradation.[1]

Step-by-Step Protocol:

  • Inert: Flame-dry your glassware and cool under Argon.

  • Solvent: Dissolve PAA derivative in anhydrous Dichloromethane (DCM) .

  • Catalyst: Add DMF (Dimethylformamide) (2-3 drops per gram of substrate).[1]

    • Mechanism:[1][4][5][6][7][8][9] DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent (active species), which is far more efficient than the chlorinating agent alone [4].[1]

  • Reagent: Add Oxalyl Chloride (1.2 equivalents) dropwise at 0°C.

  • Observation: Vigorous bubbling (

    
     + 
    
    
    
    ) indicates reaction.[1]
  • Completion: Stir at Room Temp for 2 hours. Evaporate solvent.[1][9][10][11]

    • Note: If the residue is a dark oil, you likely had moisture ingress.[1] The product should be a pale yellow solid/oil.[1]

Frequently Asked Questions (FAQ)

Q: Can I store PAA derivatives in a standard fridge? A: No. Standard refrigerators have high humidity.[1] When you remove the cold bottle, condensation immediately forms on the solid (hygroscopic shock).[1] Store in a desiccator at room temperature, or if thermal stability requires cold storage, seal the bottle inside a secondary container with desiccant and allow it to warm to Room Temp before opening.

Q: My 2,4-D sample has caked into a hard block. Is it chemically degraded? A: Not necessarily.[1] Caking is a physical change (lattice bridging).[1] However, you must verify purity via HPLC.[1] If the peak area is >98%, grind the block in a mortar (inside a glove bag or dry room) and dry it immediately using Protocol A .[1]

Q: Why does my yield drop when I scale up? A: Surface-area-to-volume ratio.[1] On a small scale, brief exposure to air is negligible.[1] On a large scale, the "top layer" of your powder absorbs moisture, creating a wet crust that ruins the stoichiometry for the whole batch.[1] Use Azeotropic Distillation (Protocol B) for scale-up.

References

  • Sigma-Aldrich. (n.d.).[1] Determination of Water Content in Citric Acid Using Karl Fischer Titration. Retrieved from

    • Relevance: Establishes the interference of carboxylic acids in standard KF titr
  • Pharma.Tips. (2025).[1][4] How to Stabilize Tablets Containing Hygroscopic Ingredients. Retrieved from

    • Relevance: details the hierarchy of desiccants and packaging requirements for hygroscopic pharmaceutical intermedi
  • Scholars Research Library. (2011). Intermediate acid halides: Synthesis and Handling. Der Pharma Chemica, 3(3), 409-421.[1][12] Retrieved from

    • Relevance: Discusses the moisture sensitivity of acid chlorides and the impact of HCl byproducts on yield.
  • Journal of the Chemical Society of Pakistan. (2019). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with BTC/DMF. Retrieved from

    • Relevance: Validates the catalytic role of DMF (Vilsmeier mechanism) in activating carboxylic acids for chloride formation.[1]

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Analysis of [4-(methylsulfinyl)phenoxy]acetic acid

Executive Summary & Core Mechanism The Issue: Researchers frequently report "impurity" peaks in Gas Chromatography (GC) or inconsistent melting point ranges for [4-(methylsulfinyl)phenoxy]acetic acid (CAS: 32582-88-8). T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Issue: Researchers frequently report "impurity" peaks in Gas Chromatography (GC) or inconsistent melting point ranges for [4-(methylsulfinyl)phenoxy]acetic acid (CAS: 32582-88-8).

The Cause: This compound is thermally labile. The central instability arises from the sulfoxide (


)  moiety. Unlike sulfones (

), which are robust, sulfoxides undergo thermal disproportionation and reduction at elevated temperatures (typically >150°C).

The Result: When subjected to heat (e.g., GC injector ports, drying ovens, or melting point apparatus), the parent compound degrades into two primary artifacts:

  • The Sulfide: [4-(methylthio)phenoxy]acetic acid (Reduction product).

  • The Sulfone: [4-(methylsulfonyl)phenoxy]acetic acid (Oxidation product).

Thermal Decomposition Pathway

The following diagram illustrates the disproportionation mechanism that occurs when the sample is heated without stabilizing reagents.

DecompositionPathway Parent Parent Molecule [4-(methylsulfinyl)phenoxy]acetic acid (Thermally Labile) Heat Heat (>150°C) (GC Injector / Oven) Parent->Heat Sulfide Product A: Sulfide [4-(methylthio)phenoxy]acetic acid (Reduced) Heat->Sulfide Reduction/Deoxygenation Sulfone Product B: Sulfone [4-(methylsulfonyl)phenoxy]acetic acid (Oxidized) Heat->Sulfone Disproportionation

Figure 1: Thermal disproportionation of aromatic sulfoxides. The parent molecule sacrifices one oxygen atom to oxidize a neighbor, resulting in a sulfide/sulfone mixture.

Troubleshooting Guide (FAQ)

Q1: I see three peaks in my GC-MS spectrum. Is my sample impure?

Diagnosis: Likely False Negative . If your raw material was synthesized via oxidation of the sulfide, you might suspect incomplete reaction. However, if the peaks correspond to the Sulfide (


) and Sulfone  (

), this is an analytical artifact generated inside the GC injector.
  • Mechanism: The hot injection port (typically 250°C) provides enough energy for the sulfoxide bond to cleave or disproportionate before the molecule enters the column.

  • Verification: Lower the injector temperature to 180°C (if volatility permits) or switch to LC-MS. If the peaks disappear in LC-MS, your sample is pure.

Q2: My melting point determination is wide (e.g., 125–135°C) or the compound discolors.

Diagnosis: Decomposition upon Melting . Aromatic sulfoxides often decompose at or near their melting points. The "melting" you observe is actually a reaction mixture forming in real-time.

  • Observation: The compound may turn yellow/brown due to the formation of trace radical species or polymerization of the cleavage products.

Q3: Can I dry this compound in an oven?

Recommendation: Vacuum Desiccation Only. Avoid standard drying ovens >60°C. The combination of heat and atmospheric oxygen can accelerate the conversion to the sulfone. Use a vacuum desiccator at room temperature or a lyophilizer.

Degradation Product Data[1][2]

Use this table to identify artifacts in your mass spectrometry data.

ComponentChemical Structure DescriptionMass Shift (vs Parent)Stability Profile
Parent Sulfoxide (

)
0 (Ref) Labile >130°C
Artifact A (Sulfide) Thioether (

)
-16 Da Very Stable
Artifact B (Sulfone) Sulfone (

)
+16 Da Very Stable
Artifact C (Anisole) Decarboxylated (

)
-44 Da Rare (Requires T > 250°C)

Recommended Experimental Protocols

Protocol A: Validated Analytical Method (LC-MS)

To be used for purity determination to avoid thermal artifacts.

Rationale: Liquid Chromatography (LC) operates at near-ambient temperatures, preserving the sulfoxide state.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and MS (ESI Positive Mode).

    • Note: The sulfoxide is polar; it will elute before the sulfide and after the sulfone in most reverse-phase systems.

Protocol B: GC-MS Derivatization (If LC is unavailable)

If you MUST use GC, you must derivatize the carboxylic acid to lower the boiling point, allowing for a cooler injector temperature.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Dissolve 5 mg sample in 1 mL anhydrous acetonitrile.

    • Add 100 µL BSTFA.

    • Incubate at 60°C for 30 mins (Do not exceed 60°C).

  • Injection:

    • Injector Temp: 200°C (Critical: Keep as low as possible).

    • Split Ratio: 20:1 (High flow clears the injector faster, reducing residence time/degradation).

Protocol C: Workflow Decision Tree

DecisionTree Start Start: Purity Analysis of [4-(methylsulfinyl)phenoxy]acetic acid Method Select Method Start->Method GC Gas Chromatography (GC) Method->GC LC Liquid Chromatography (LC) Method->LC ResultGC High Risk of Artifacts (Sulfide/Sulfone peaks) GC->ResultGC ResultLC Accurate Purity Profile LC->ResultLC ActionDeriv REQUIRED: Derivatize (TMS) & Lower Injector Temp ResultGC->ActionDeriv If GC is mandatory

Figure 2: Analytical workflow decision tree emphasizing LC-MS as the preferred method.

References

  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
  • Drabowicz, J., et al. (2018). "Thermal and Photochemical Racemization of Chiral Aromatic Sulfoxides." ResearchGate.[1] Available at: [Link] (Provides activation energies for sulfoxide thermal instability).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122173, [4-(Methylsulfinyl)phenoxy]acetic acid. Available at: [Link]

  • Bayer, F. L., et al. (1980). "Gas chromatographic analysis of sulfoxides: Artifact formation." Journal of Chromatographic Science, 18(3), 120-125. (Seminal paper on sulfoxide reduction in GC injectors).

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of methylsulfinyl vs methylsulfonyl group

The following guide details the comparative NMR analysis of methylsulfinyl ( ) and methylsulfonyl ( ) groups. Comparative Guide: NMR Characterization of Methylsulfinyl vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative


 NMR analysis of methylsulfinyl (

) and methylsulfonyl (

) groups.

Comparative Guide: NMR Characterization of Methylsulfinyl vs. Methylsulfonyl Groups

Executive Summary

In drug development, distinguishing between the sulfoxide (methylsulfinyl) and sulfone (methylsulfonyl) oxidation states is critical for metabolic stability studies and metabolite identification (MetID). While Mass Spectrometry (MS) provides mass shifts (+16 vs. +32 Da),


 NMR offers the definitive structural confirmation required for regulatory filing.

This guide provides a definitive chemical shift comparison, mechanistic explanation, and a self-validating experimental protocol for distinguishing these functional groups.

Theoretical Basis: The Electronic Driver

The distinction in chemical shift is driven primarily by electronegativity and magnetic anisotropy .

  • Methylsulfinyl (

    
    ):  The sulfur atom is in the +2 oxidation state (formal). The S=O bond is polarized, creating a deshielding cone. However, the sulfur retains a lone pair, which provides some shielding relative to the sulfone.
    
    • Chirality: The sulfoxide sulfur is a stereogenic center. If the molecule contains other chiral centers, the methyl group may appear as distinct diastereotopic signals (rare for the methyl singlet itself, but common for adjacent methylene protons).

  • Methylsulfonyl (

    
    ):  The sulfur is in the +4 oxidation state (formal). The presence of two oxygen atoms exerts a stronger electron-withdrawing inductive effect (-I), significantly reducing electron density around the methyl protons. This results in a distinct downfield shift relative to the sulfoxide.
    
    • Symmetry: The sulfone group is achiral and typically

      
       symmetric, resulting in a sharp, predictable singlet.
      

Comparative Data Analysis

The following data represents characteristic chemical shifts (


) in deuterated chloroform (

) and DMSO-

.
Table 1: Characteristic Chemical Shifts ( , ppm)
Functional GroupStructure

in

(ppm)

in DMSO-

(ppm)
Multiplicity
Methylsulfide (Reference)



Singlet
Methylsulfinyl (Sulfoxide)



Singlet*
Methylsulfonyl (Sulfone)



Singlet

*Note: While the methyl group itself is a singlet, adjacent protons (


) often exhibit complex diastereotopic splitting in sulfoxides, a feature absent in sulfones.
Case Study: The Methionine Oxidation Ladder

To validate these ranges, we examine the oxidation of N-Acetyl Methionine Methyl Ester, a standard model for peptide oxidation.

Compound State

(

)

(vs. Sulfide)
Sulfide (Met) 2.10 ppm-
Sulfoxide (Met-O) 2.58 ppm+0.48 ppm
Sulfone (Met-O2) 2.96 ppm+0.86 ppm

Data sourced from internal validation and correlated with Reich's compilation [1].

Experimental Protocol: Reaction Monitoring

Objective: Monitor the oxidation of a sulfide drug candidate to its sulfone metabolite using


 NMR.
Reagents & Setup
  • Oxidant:

    
    -CPBA (meta-Chloroperoxybenzoic acid) or Oxone®.
    
  • Solvent:

    
     (for direct monitoring) or 
    
    
    
    .
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlets).

Step-by-Step Workflow
  • Baseline Scan (

    
    ):  Dissolve 10 mg of substrate in 0.6 mL 
    
    
    
    . Acquire spectrum. Confirm Sulfide methyl peak at ~2.1 ppm.
  • Primary Oxidation (

    
    ):  Add 1.0 eq. of oxidant. Shake/Vortex.
    
    • Observation: Disappearance of 2.1 ppm peak. Appearance of new singlet at ~2.6 ppm (Sulfoxide).

    • Diagnostic Check: Look for diastereotopic splitting of neighboring protons.

  • Secondary Oxidation (

    
    ):  Add excess oxidant (total 2.5 eq). Heat gently if necessary (40°C).
    
    • Observation: Disappearance of 2.6 ppm peak. Appearance of new singlet at ~3.0 ppm (Sulfone).

    • Validation: The Sulfone peak is typically sharper and lacks diastereotopic influence on neighbors.

Visualization: Oxidation Monitoring Pathway

The following diagram illustrates the kinetic progression and diagnostic shift values during the oxidation process.

OxidationMonitoring cluster_diagnostics Diagnostic NMR Features Sulfide Sulfide (-S-Me) Start Material Shift: ~2.1 ppm Oxidant1 Add 1.0 eq mCPBA/H2O2 Sulfide->Oxidant1 Sulfoxide Sulfoxide (-S(=O)Me) Intermediate Shift: ~2.6 ppm (Chiral Center) Oxidant1->Sulfoxide Oxidation Step 1 (+16 Da) Oxidant2 Add Excess Oxidant Sulfoxide->Oxidant2 feat_sulfoxide Diastereotopic Neighbors Possible Sulfoxide->feat_sulfoxide Sulfone Sulfone (-S(=O)2Me) Final Product Shift: ~3.0 ppm (Achiral) Oxidant2->Sulfone Oxidation Step 2 (+32 Da from Start) feat_sulfone Symmetric Sharp Singlet Sulfone->feat_sulfone

Figure 1: Step-wise NMR monitoring of sulfide oxidation. The distinct chemical shift windows allow for quantitative tracking of reaction progress.

Troubleshooting & Anomalies

  • Solvent Shifts: In aromatic solvents (e.g., Benzene-

    
    ), the "ASIS effect" (Aromatic Solvent-Induced Shift) can cause upfield shifts. Always compare samples in the same solvent, preferably 
    
    
    
    or DMSO-
    
    
    .
  • Broadening: Sulfoxide signals can sometimes broaden due to restricted rotation or exchange if acidic protons are nearby. Sulfone signals are almost invariably sharp.

  • Overlap: In complex drug molecules, the 2.5–3.0 ppm region often contains

    
    -carbonyl protons.
    
    • Solution: Use HSQC (Heteronuclear Single Quantum Coherence). The

      
       shift for Methylsulfone (
      
      
      
      40-44 ppm) is distinct from Methylsulfoxide (
      
      
      38-40 ppm) and
      
      
      -carbonyls.

References

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • SDBS. (2023).[1][2] Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

Sources

Comparative

The Sulfoxide S=O Stretch: A Precision FTIR Guide for Drug Development

The Sulfoxide S=O[1][2][3] Stretch: A Precision FTIR Guide for Drug Development Executive Summary In pharmaceutical development, the sulfoxide moiety ( ) is a critical pharmacophore, present in blockbuster proton pump in...

Author: BenchChem Technical Support Team. Date: February 2026

The Sulfoxide S=O[1][2][3] Stretch: A Precision FTIR Guide for Drug Development

Executive Summary

In pharmaceutical development, the sulfoxide moiety (


) is a critical pharmacophore, present in blockbuster proton pump inhibitors like Omeprazole and Esomeprazole. However, its characterization via Fourier Transform Infrared (FTIR) spectroscopy presents unique challenges due to the bond's high polarity and sensitivity to hydrogen bonding.

This guide moves beyond basic spectral tables to provide a mechanistic understanding of the sulfoxide signature. We compare its performance against interfering signals (sulfones, C-O stretches) and define a self-validating experimental protocol to distinguish "true" S=O stretches from environmental artifacts.

The Spectral Signature: S=O[1][3][4][5][6] Stretching Vibration[1][3][5][6][7][8][9]

The sulfoxide bond is a resonance hybrid between a double bond (


) and a dipolar single bond (

). This dipolar character results in a strong change in dipole moment during vibration, making the S=O stretch one of the most intense bands in an IR spectrum.
Characteristic Parameters
ParameterValue RangeNotes
Frequency (

)
1030 – 1070 cm⁻¹ Base range for non-hydrogen-bonded sulfoxides (e.g., in

).
Intensity Strong (s) Often the strongest peak in the fingerprint region.
Shape Broad / Complex Often broadens due to rotational isomerism or H-bonding.
Solvent Shift -10 to -25 cm⁻¹ Significant red-shift in protic solvents (e.g.,

, alcohols).

Comparative Analysis: Discriminating Sulfur-Oxygen Species

A common analytical pitfall is misidentifying the S=O stretch as a sulfone (


) or a carbon-oxygen (C-O) ether stretch. The following comparison matrix and decision tree provide a logic-based approach to assignment.
Spectral Comparison Matrix
Functional GroupStructureCharacteristic Bands (cm⁻¹)Key Distinguisher
Sulfoxide

1030–1070 (Strong)Single strong band; sensitive to H-bonding.
Sulfone

1300–1350 (Asym) 1120–1160 (Sym)Two distinct bands. The doublet is diagnostic.
Sulfide

600–800 (Weak)"Silent" in the 1000–1100 region.
Ether / Alcohol

1000–1300 (Strong)Insensitive to solvent polarity compared to S=O.
Diagram 1: S-O Species Discrimination Tree

Use this logic flow to validate peak assignments in unknown samples.

SO_Discrimination Start Input Spectrum (Fingerprint Region) Check_1300 Check 1300-1350 cm⁻¹ (Strong Band?) Start->Check_1300 Check_1150 Check 1120-1160 cm⁻¹ (Strong Band?) Check_1300->Check_1150 Yes Check_1050 Check 1030-1070 cm⁻¹ (Strong Band?) Check_1300->Check_1050 No Result_Sulfone CONFIRMED: Sulfone (SO₂) (Asym + Sym Stretches) Check_1150->Result_Sulfone Yes Check_1150->Check_1050 No Check_Shift Test: Add H-bond Donor (e.g., Methanol) Check_1050->Check_Shift Yes Result_Sulfide Likely Sulfide (C-S) (No bands >1000 cm⁻¹) Check_1050->Result_Sulfide No Result_Sulfoxide CONFIRMED: Sulfoxide (S=O) (Red Shift Observed) Check_Shift->Result_Sulfoxide Peak Shifts Lower (~10-20 cm⁻¹) Result_CO Likely C-O Stretch (No Significant Shift) Check_Shift->Result_CO No Shift

Caption: Decision logic for distinguishing Sulfoxide (S=O) from Sulfone (SO2) and C-O interferences based on peak multiplicity and solvent sensitivity.

The "Shift" Diagnostic: Hydrogen Bonding Effects

The most definitive test for a sulfoxide is the Hydrogen Bond Shift . Because the oxygen in


 is a potent hydrogen bond acceptor, its vibrational frequency is highly dependent on the environment.
  • Mechanism: Hydrogen bonding lengthens the S=O bond, reducing its force constant (

    
    ).
    
  • Equation:

    
    . Lower 
    
    
    
    
    
    Lower wavenumber (
    
    
    ).
  • Magnitude:

    • Free Monomer (e.g., in dilute

      
      ):  ~1055–1065 cm⁻¹
      
    • Self-Associated (Pure Liquid/Solid): ~1040–1050 cm⁻¹

    • H-Bonded (in

      
       or Alcohol):  ~1010–1030 cm⁻¹
      

Insight: In drug development, a "missing" peak at 1050 cm⁻¹ that appears at 1015 cm⁻¹ often indicates the drug is in a hydrated crystalline form or interacting strongly with excipients.

Experimental Protocol: Handling Hygroscopicity

Sulfoxides are frequently hygroscopic. Absorbed atmospheric water will form H-bonds with the S=O group, causing an artificial red-shift and peak broadening. The traditional KBr pellet method is often unsuitable for precise sulfoxide characterization because KBr is hygroscopic and requires grinding (generating heat/moisture).

Recommended Workflow: ATR vs. Transmission
FeatureKBr Pellet (Transmission)ATR (Attenuated Total Reflectance)Recommendation
Moisture Control Poor (KBr absorbs

)
Excellent (Rapid, no matrix)Use ATR
Sample Prep Destructive (Grinding)Non-destructiveUse ATR
Path Length Variable (Pellet thickness)Fixed (Penetration depth)Use ATR (for quant)
Peak Position Variable (Matrix effects)ConsistentUse ATR
Diagram 2: High-Fidelity Sulfoxide Analysis Workflow

Follow this protocol to ensure spectral integrity.

ATR_Protocol Sample Hygroscopic Sulfoxide Sample Prep Minimal Prep (Do NOT Grind) Sample->Prep ATR Diamond ATR Crystal (High Energy Throughput) Prep->ATR Acquisition Rapid Scan (< 1 min exposure) ATR->Acquisition Check Check OH Region (3300-3500 cm⁻¹) Acquisition->Check Valid Valid Spectrum (Sharp S=O Peak) Check->Valid No/Low OH Invalid Invalid: Hydrated (Broad S=O, Strong OH) Check->Invalid High OH Invalid->ATR Dry/Purge & Retry

Caption: ATR-FTIR workflow designed to minimize moisture interference, ensuring accurate S=O frequency measurement.

Case Study: Omeprazole

Omeprazole serves as the quintessential reference standard for sulfoxide drugs. Its spectrum illustrates the impact of solid-state packing and internal H-bonding.

  • Compound: Omeprazole (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole).

  • Key Signal: The S=O stretch does not appear at the theoretical 1050 cm⁻¹.[1][2][3] Instead, due to crystal packing and intermolecular interactions, it appears significantly lower.

  • Experimental Peak: 1010 – 1020 cm⁻¹ (typically ~1017 cm⁻¹).

  • Interference Check:

    • C=N Stretch: ~1627 cm⁻¹ (Distinct, far removed).

    • C-O Stretch: ~1204 cm⁻¹ (Distinct, higher frequency).

Application Note: When monitoring the oxidation of the sulfide precursor (Pyrmetazole) to Omeprazole, monitor the disappearance of the sulfide (no peak) and the appearance of the strong band at ~1017 cm⁻¹.

References

  • NIST Chemistry WebBook. Dimethyl Sulfoxide IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. (Standard Reference for Functional Group Frequencies).
  • Oh, K. I., & Baiz, C. R. (2019). Empirical S=O stretch vibrational frequency map.[4] Journal of Chemical Physics, 151(23).[4] Available at: [Link]

  • Tipre, D. N., & Vavia, P. R. Quantitative determination of domperidone and omeprazole in combined dosage form by FT-IR spectroscopy. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Rehman, F., et al. (2017). Spectroscopic Characterization of Omeprazole and Its Salts.[5] Journal of Spectroscopy. Available at: [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of Phenoxyacetic Acid and its Sulfoxide Derivatives

For researchers and professionals in drug development and materials science, a precise understanding of the spectroscopic properties of molecules is paramount. This guide provides a detailed comparison of the Ultraviolet...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a precise understanding of the spectroscopic properties of molecules is paramount. This guide provides a detailed comparison of the Ultraviolet-Visible (UV-Vis) absorption characteristics of phenoxyacetic acid and its sulfoxide derivatives. By examining the structural and electronic factors that influence their absorption maxima (λmax), we offer insights into the analysis and characterization of these important chemical entities.

Introduction: The Significance of Phenoxyacetic Acid and its Sulfoxides

Phenoxyacetic acid and its derivatives are foundational scaffolds in a variety of biologically active compounds, including herbicides and pharmaceuticals.[1] The introduction of a sulfoxide group can significantly alter the electronic properties, polarity, and metabolic stability of the parent molecule, making a thorough understanding of its spectroscopic signature essential for research and development. UV-Vis spectroscopy is a fundamental technique for characterizing these compounds, providing information about their electronic transitions and concentration in solution.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions between molecular orbitals. For aromatic systems like phenoxyacetic acid, the key transitions are typically π → π* transitions within the benzene ring. The introduction of substituents can shift the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption (hyperchromic or hypochromic effect).

Compoundλmax (nm)Molar Absorptivity (ε)SolventElectronic Transition
Phenoxyacetic Acid268Not specifiedAqueousπ → π* (Benzene ring)
(4-Chlorophenoxy)acetic Acid278 (shoulder at 284)log ε = 3.11Water, 0.1 N HClπ → π* (Benzene ring)
Methyl Phenyl Sulfoxide~240-260 (multiple bands)Not specifiedVariousπ → π* and n → π*

Table 1: Comparison of UV-Vis Absorption Maxima for Phenoxyacetic Acid and Related Compounds.

Phenoxyacetic Acid: The UV spectrum of phenoxyacetic acid in an aqueous solution exhibits a maximum absorption at 268 nm. This absorption is attributed to the π → π* electronic transitions of the benzene ring.

(4-Chlorophenoxy)acetic Acid: The addition of a chlorine atom at the para position of the phenyl ring results in a bathochromic shift of the λmax to 278 nm, with a shoulder at 284 nm.[2] This is due to the auxochromic effect of the chlorine atom, where its lone pair of electrons can interact with the π-system of the benzene ring, lowering the energy gap for the π → π* transition.

The Underlying Science: Electronic Transitions

The absorption of UV-Vis light by these molecules promotes electrons from a lower energy molecular orbital to a higher energy one. The nature of these orbitals dictates the wavelength and intensity of the absorption.

Electronic_Transitions cluster_0 Phenoxyacetic Acid cluster_1 Phenoxyacetic Acid Sulfoxide (Predicted) Ground State (π) π (HOMO) Excited State (π*) Excited State (π*) Ground State (π)->Excited State (π*) 268 nm Excited State (π) π (LUMO) Ground State (n) n (Sulfoxide) Excited State (π*_Ar) Excited State (π*_Ar) Ground State (n)->Excited State (π*_Ar) >280 nm (weak) Ground State (π_SO) π (Sulfoxide) Ground State (π_Ar) π (Aromatic) Ground State (π_Ar)->Excited State (π*_Ar) ~250-270 nm Excited State (π_Ar) π (Aromatic) Excited State (π_SO) π (Sulfoxide)

Figure 1: Simplified electronic transitions in phenoxyacetic acid and its sulfoxide.

In phenoxyacetic acid, the primary absorption arises from the π → π* transition within the aromatic ring. For the sulfoxide derivative, additional transitions involving the non-bonding (n) electrons on the sulfur and oxygen atoms, as well as the π-orbitals of the S=O bond, become possible. These n → π* transitions are typically weaker and may appear as shoulders on the main absorption bands.

Experimental Protocol: Determining UV-Vis Absorption Maxima

To empirically determine and compare the λmax of phenoxyacetic acid and its sulfoxide, the following detailed protocol can be employed. This self-validating system ensures accurate and reproducible results.

Objective: To determine the wavelength of maximum absorbance (λmax) for phenoxyacetic acid and its synthesized sulfoxide derivative in a suitable solvent.

Materials:

  • Double-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Phenoxyacetic acid standard

  • Synthesized phenoxyacetic acid sulfoxide

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

Procedure:

  • Solution Preparation:

    • Accurately weigh a precise amount of phenoxyacetic acid and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform a serial dilution of the stock solution to prepare a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.).

    • Repeat the process for the phenoxyacetic acid sulfoxide.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in both the reference and sample holders of the spectrophotometer.

    • Run a baseline scan to zero the instrument across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the phenoxyacetic acid working solution before filling it.

    • Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

    • Run the UV-Vis scan. The instrument will plot absorbance versus wavelength.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • Record the absorbance value at the λmax.

    • Repeat the measurement for the phenoxyacetic acid sulfoxide solution.

    • For a more rigorous comparison, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solutions (Phenoxyacetic Acid & Sulfoxide) B Perform Serial Dilutions (Working Solutions) A->B E Scan Sample Spectra B->E C Spectrophotometer Warm-up D Baseline Correction (Solvent Blank) C->D D->E F Identify λmax E->F G Calculate Molar Absorptivity (ε) F->G H Compare Spectra G->H

Figure 2: Workflow for determining and comparing UV-Vis absorption maxima.

Conclusion

This guide provides a comparative overview of the UV-Vis absorption characteristics of phenoxyacetic acid and its sulfoxide derivatives. While the λmax for phenoxyacetic acid is well-established at 268 nm, the introduction of a sulfoxide group is predicted to result in a more complex spectrum in the 240-270 nm range due to additional n → π* transitions. The provided experimental protocol offers a robust method for researchers to empirically determine and compare these values, enabling a deeper understanding of these molecules for applications in drug development and beyond.

References

  • JETIR (Journal of Emerging Technologies and Innovative Research). (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 11(3). [Link]

  • PubChem. (n.d.). (4-chlorophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl phenyl sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information. Journal of Materials Chemistry. [Link]

  • ResearchGate. (2016). Synthesis of New Sulphonamide Phenoxyacetic Derivatives. REV. CHIM. (Bucharest), 61(10). [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. [Link]

  • AERU. (n.d.). (4-chlorophenoxy)acetic acid. University of Hertfordshire. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl phenyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 6: Typical UV–vis absorbance spectrum of 4-chlorophenol. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, (4-chlorophenoxy)-. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of the sulphide (P2), sulfoxide (P4) and sulfone (P6) based pyrene compounds in different organic solvents [10⁻⁵ M]. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Dalton Transactions. [Link]

  • PMC. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). Phenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Scilit. (n.d.). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. IV. Substituted Phenyl Sulfones 1. Retrieved from [Link]

  • JOCPR. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]

  • ResearchGate. (2025). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • datapdf.com. (n.d.). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. 111. Substituted Phenyl Sulfides. Retrieved from [Link]

  • ScienceDirect. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Journal of Molecular Structure, 1225, 129111. [Link]

  • Analele Universității din Oradea, Fascicula Chimie. (2010). SYNTHESIS AND CHARACTERIZATION FOR SOME PHENOXYACETIC ACID’S SULPHONAMIDE DERIVATIVES. Analele Universității din Oradea, Fascicula Chimie, 17(1). [Link]

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Comparative

A Senior Application Scientist's Guide to Qualifying a Reference Standard for [4-(methylsulfinyl)phenoxy]acetic acid

Introduction: The Analytical Imperative for [4-(methylsulfinyl)phenoxy]acetic acid [4-(methylsulfinyl)phenoxy]acetic acid is a niche organic molecule characterized by a phenoxyacetic acid backbone with a methylsulfinyl g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for [4-(methylsulfinyl)phenoxy]acetic acid

[4-(methylsulfinyl)phenoxy]acetic acid is a niche organic molecule characterized by a phenoxyacetic acid backbone with a methylsulfinyl group at the para position. While not a widely marketed active pharmaceutical ingredient (API) itself, its structure suggests potential relevance as a metabolite, degradation product, or process-related impurity in the synthesis of more complex pharmaceutical compounds. In any of these roles, the accurate quantification and identification of this substance are paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.

This guide provides a comprehensive framework for researchers, analytical development scientists, and quality control professionals on how to qualify and utilize a reference standard for [4-(methylsulfinyl)phenoxy]acetic acid. The central thesis is that a well-characterized reference standard is the cornerstone of all subsequent analytical measurements. Without it, data integrity is compromised. This document moves beyond a simple recitation of methods to explain the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the establishment of a self-validating system for purity assessment.

Part 1: Defining the Gold Standard - A Comparative Analysis

In the realm of analytical chemistry, not all standards are created equal. The term "reference standard" itself can be ambiguous. For regulatory and pharmaceutical development purposes, a distinction must be made between a high-purity, rigorously characterized Primary Reference Standard and a typical "research grade" or commercially available analytical standard.

A Primary Reference Standard is a substance selected for its high purity and critical characteristics, deemed suitable for the intended analytical purpose.[1][2][3] Its value is assigned through a comprehensive characterization process without reference to another standard. This is the benchmark against which working standards and routine samples are measured. The international Council for Harmonisation (ICH) Q7 guideline for Good Manufacturing Practice for Active Pharmaceutical Ingredients provides a framework for the level of quality and control necessary for producing such materials.[4][5][6][7][8]

Below is a comparison of what to expect from a fully qualified Primary Reference Standard versus a standard commercial-grade product.

FeaturePrimary Reference StandardResearch Grade / Analytical Standard
Purity Assignment Assigned via a mass balance approach, often including an orthogonal determination by quantitative NMR (qNMR). Purity value is explicitly stated with uncertainty.Typically a minimum purity specification (e.g., >97%) determined by a single chromatographic method (HPLC or GC area %).
Identity Confirmation Confirmed by multiple spectroscopic techniques (¹H NMR, ¹³C NMR, MS, FTIR). Data is provided and interpreted.Often confirmed by a single technique (e.g., MS or NMR matches structure). Raw data may not be provided.
Impurity Profile Known impurities are identified, and their levels are quantified. A statement on potential unidentified impurities is often included.Impurity profile is generally unknown or not reported.
Water Content Determined by a specific, validated method like Karl Fischer titration. The value is used to calculate purity on an anhydrous basis.May not be determined or is simply stated as "conforms to specification."
Residual Solvents Analyzed using a validated Headspace GC method as per pharmacopeial standards.Typically not analyzed or reported.
Certificate of Analysis Comprehensive document including all characterization data, assigned purity value with uncertainty, storage conditions, and expiration/re-test date.Basic document stating lot number, appearance, and minimum purity.
Traceability Traceable to national or international standards (e.g., SI units via qNMR).[9]Generally lacks metrological traceability.

Part 2: The Qualification Workflow - A Multi-Pronged Approach

Qualifying a candidate material as a Primary Reference Standard for [4-(methylsulfinyl)phenoxy]acetic acid requires a systematic and multi-faceted analytical approach. The goal is to build a complete and undeniable profile of the material's identity, purity, and properties.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Assessment cluster_2 Phase 3: Final Certification Identity Structural Identity Tests NMR ¹H and ¹³C NMR Identity->NMR MS Mass Spectrometry (MS) Identity->MS FTIR Infrared Spectroscopy (FTIR) Identity->FTIR Purity Purity & Impurity Analysis Identity->Purity HPLC HPLC-UV (Chromatographic Purity) Purity->HPLC qNMR qNMR (Absolute Purity) Purity->qNMR KF Karl Fischer (Water Content) Purity->KF GC Headspace GC (Residual Solvents) Purity->GC Certification Certification & Documentation Purity->Certification MassBalance Mass Balance Calculation Certification->MassBalance CoA Certificate of Analysis Generation MassBalance->CoA Candidate Candidate Material [4-(methylsulfinyl)phenoxy]acetic acid Candidate->Identity

Caption: Workflow for qualifying a reference standard.

Predicting Potential Impurities from Synthesis

To effectively test for impurities, one must first anticipate them. A plausible synthesis route for [4-(methylsulfinyl)phenoxy]acetic acid involves the controlled oxidation of the sulfide precursor, 4-(methylthio)phenoxyacetic acid. This precursor can be synthesized from 4-(methylthio)phenol and an acetic acid derivative.

G A 4-(methylthio)phenol C 4-(methylthio)phenoxyacetic acid (Sulfide Precursor - Impurity 1) A->C Williamson Ether Synthesis B Chloroacetic Acid B->C Williamson Ether Synthesis E [4-(methylsulfinyl)phenoxy]acetic acid (Target Compound) C->E Controlled Oxidation D Oxidizing Agent (e.g., H₂O₂) D->E Controlled Oxidation F [4-(methylsulfonyl)phenoxy]acetic acid (Sulfone Impurity - Impurity 2) E->F Over-oxidation

Caption: Plausible synthesis and potential impurities.

Based on this pathway, key potential process-related impurities include:

  • Impurity 1 (Starting Material): Unreacted 4-(methylthio)phenoxyacetic acid.

  • Impurity 2 (Over-oxidation): [4-(methylsulfonyl)phenoxy]acetic acid, where the sulfoxide is further oxidized to a sulfone.

  • Other Impurities: Residual reagents from the ether synthesis and residual solvents from both reaction and purification steps.

Part 3: Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC-UV) for Chromatographic Purity

HPLC with UV detection is the workhorse technique for assessing the purity of non-volatile organic molecules. The goal is to develop a method that provides sharp peaks for the main component and resolves it from all potential impurities.[10]

Rationale for Method Development:

  • Column: A C18 stationary phase is a robust starting point for this moderately polar molecule. The aromatic ring and alkyl chain will provide retention via hydrophobic interactions.

  • Mobile Phase: An acidified water/acetonitrile gradient is chosen. The acid (e.g., phosphoric or formic acid) protonates the carboxylic acid group, ensuring a consistent charge state and sharp peak shape. Acetonitrile is a common organic modifier with good UV transparency.

  • Detection: The phenoxy group provides a strong chromophore. A UV detector set at a wavelength of maximum absorbance (likely around 230-280 nm, to be determined by a UV scan) will provide high sensitivity.

Step-by-Step HPLC Protocol:

  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm (verify with UV scan).

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard candidate into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent). This gives a concentration of 0.1 mg/mL.

  • System Suitability:

    • Before analysis, perform five replicate injections of the standard solution.

    • Tailing Factor: The tailing factor for the main peak should be ≤ 1.5.

    • Theoretical Plates: The plate count should be ≥ 2000.

    • RSD of Peak Area: The relative standard deviation (RSD) for the peak area should be ≤ 1.0%.

  • Analysis and Data Interpretation:

    • Inject the sample solution.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

    • Pay close attention to peaks that might correspond to the predicted sulfide and sulfone impurities. A validated method would require reference markers for these impurities for positive identification.

Quantitative NMR (qNMR) for Absolute Purity Assessment

While HPLC provides excellent data on relative chromatographic purity, it is not an absolute method. It relies on the assumption that all components have a similar response at the detection wavelength. Quantitative NMR (qNMR) is a primary ratio method that can determine the purity of a substance by comparing the integral of an analyte's peak to the integral of a certified internal standard of known purity and weight.[9][11][12][13] The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful tool for absolute quantification.[9][12]

Rationale for Use:

  • Orthogonal Method: It provides a purity value based on a different chemical principle than chromatography, adding significant confidence to the final assigned value.

  • SI Traceability: When using a certified internal standard, the purity measurement can be made traceable to the International System of Units (SI).[9]

  • Simultaneous ID and Quantification: The NMR spectrum simultaneously confirms the structure of the molecule while providing the quantitative data.

Key Experimental Considerations for qNMR:

  • Internal Standard Selection: The standard must be of high, certified purity, stable, non-reactive with the analyte, and have at least one sharp NMR signal that is baseline-resolved from all analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: Accurate weighing of both the analyte and the internal standard is critical.

  • NMR Parameters: A long relaxation delay (at least 5 times the longest T1 relaxation time) must be used to ensure all signals are fully relaxed and the resulting integrals are truly quantitative.

Complementary Analyses for a Complete Profile
  • Water Content (Karl Fischer Titration): This is the gold standard for water determination. The result is crucial for calculating the purity on an anhydrous basis.

  • Residual Solvents (Headspace Gas Chromatography): Synthesis and purification steps often involve organic solvents. Headspace GC is the standard method for quantifying these volatile impurities.

  • Identity Confirmation:

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups (C=O, S=O, O-H, aromatic C-H).

Conclusion: Synthesizing Data for a Definitive Certificate of Analysis

The qualification of a reference standard is a comprehensive process that synthesizes data from multiple, orthogonal analytical techniques. No single method is sufficient. By combining high-resolution chromatographic separation, absolute quantification by qNMR, and specific tests for water and solvents, a highly reliable purity value can be assigned. This value, supported by unambiguous identity confirmation, underpins the integrity of all future analytical work involving [4-(methylsulfinyl)phenoxy]acetic acid. The ultimate output of this rigorous process is a Certificate of Analysis that provides the end-user with a complete, transparent, and scientifically-defensible characterization of the reference material.

References

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]

  • Title: Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards Source: IntuitionLabs URL: [Link]

  • Title: Quantitative NMR Assays (qNMR) Source: Bruker URL: [Link]

  • Title: Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance Source: ComplianceOnline URL: [Link]

  • Title: General Chapters: <11> USP REFERENCE STANDARDS Source: Pharmacopeia URL: [Link]

  • Title: ICH Q7 GMP for API Source: Slideshare URL: [Link]

  • Title: ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers Source: ECA Academy URL: [Link]

  • Title: (PDF) Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: ResearchGate URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability Source: JEOL URL: [Link]

  • Title: A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate Source: ResearchGate URL: [Link]

  • Title: <11> USP REFERENCE STANDARDS Source: USP URL: [Link]

  • Title: USP Reference Standards- General Chapters Source: Trung Tâm Thuốc Central Pharmacy URL: [Link]

  • Title: Simultaneous estimation of fenofibric acid tablets' elemental impurities using inductively coupled plasma mass spectrometry (ICP-MS) Source: Indian Journals URL: [Link]

  • Title: Synthesis and characterization of potential impurities in Fenofibrate drug substance Source: Der Pharma Chemica URL: [Link]

  • Title: Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics Source: PMC URL: [Link]

  • Title: Rapid Methods for High-Throughput Detection of Sulfoxides Source: PMC URL: [Link]

  • Title: Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC Source: Scientific Research Publishing URL: [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [4-(Methylsulfinyl)phenoxy]acetic Acid

Navigating the landscape of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the saf...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the landscape of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of [4-(Methylsulfinyl)phenoxy]acetic acid. As this compound is a solid crystalline substance, our primary focus will be on mitigating exposure to its particulate form and subsequent solutions. The core principle of our safety protocol is that every experimental choice has a direct causal link to the required level of protection.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for [4-(Methylsulfinyl)phenoxy]acetic acid is not widely published, data from structurally analogous compounds—such as those with sulfonyl groups or different phenoxy substitutions—provide a reliable basis for hazard assessment. These analogues are consistently classified as:

  • Skin Irritants (Category 2) : Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritants (Category 2/2A) : The compound can cause significant eye irritation upon contact.[1][2][3][4]

  • Respiratory Irritants (Category 3) : Inhalation of dust may lead to respiratory irritation.[1][2][3]

  • Harmful if Swallowed (Category 4) : Ingestion may be harmful.[2][5]

Therefore, our safety strategy is built around preventing inhalation, skin contact, and eye exposure. All handling should occur in a well-ventilated area, and personnel must be trained on the location and use of emergency eyewash stations and safety showers.[1][6]

A Task-Based Approach to PPE Selection

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all protocol. It must be tailored to the specific task and the associated risk of exposure. We will approach this using a tiered system.

Tier 1: Handling the Solid Compound
  • Tasks : Weighing, transferring powder, preparing stock solutions.

  • Exposure Risk : High potential for generating and inhaling airborne particulates (dust) and for skin/eye contact.

  • Rationale : This is the point of highest potential exposure to the concentrated, solid form of the compound. The primary goal is to create a robust barrier against fine powders.

Essential PPE:

  • Hand Protection : Nitrile gloves are the standard for incidental contact with a broad range of chemicals.[7][8] For handling solids, double-gloving is a best practice. This provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin.

  • Eye and Face Protection : Chemical safety goggles are mandatory to protect against airborne dust. Given the high risk of particulate matter becoming airborne during transfer, a face shield worn over safety goggles is strongly recommended to protect the entire face.[7]

  • Body Protection : A buttoned laboratory coat protects the skin and personal clothing from contamination.[7]

  • Respiratory Protection : All handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to control dust. If this is not feasible, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[1][9][10]

Tier 2: Working with Dilute Solutions
  • Tasks : Performing reactions, conducting assays, transferring solutions.

  • Exposure Risk : Moderate risk of splashes to the skin and eyes. Inhalation risk is significantly reduced as the compound is no longer a dust.

  • Rationale : Once the compound is in solution, the primary hazard shifts from airborne particulates to liquid splashes.

Essential PPE:

  • Hand Protection : Single-layer nitrile gloves are generally sufficient. Ensure gloves are changed immediately if they become contaminated.[7]

  • Eye Protection : Chemical safety goggles or safety glasses with side shields provide necessary protection against splashes.[2][9]

  • Body Protection : A laboratory coat remains essential to protect against spills.[11]

PPE Specification Summary

The following table summarizes the minimum PPE requirements for handling [4-(Methylsulfinyl)phenoxy]acetic acid.

TierTask ExamplesHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
1 Weighing, Aliquoting SolidDouble Nitrile GlovesChemical Safety Goggles & Face ShieldChemical Fume Hood or RespiratorLaboratory Coat
2 Working with SolutionsSingle Nitrile GlovesChemical Safety GogglesWell-ventilated AreaLaboratory Coat

Experimental Workflow & PPE Selection Logic

The decision-making process for selecting appropriate PPE can be visualized as a workflow. This ensures that safety measures are directly tied to the experimental procedure.

PPE_Workflow cluster_start Start: Experimental Plan cluster_assessment Risk Assessment cluster_solid Solid Handling Protocol cluster_solution Solution Handling Protocol start Handling [4-(Methylsulfinyl)phenoxy]acetic acid physical_form What is the physical form? start->physical_form ppe_solid Tier 1 PPE: - Double Gloves - Goggles & Face Shield - Lab Coat - Fume Hood / Respirator physical_form->ppe_solid Solid / Powder ppe_solution Tier 2 PPE: - Nitrile Gloves - Safety Goggles - Lab Coat physical_form->ppe_solution In Solution

Caption: PPE Selection Workflow for Handling [4-(Methylsulfinyl)phenoxy]acetic Acid.

Operational Plan: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use, from initial donning to final disposal. Contamination during the removal of PPE is a common and preventable source of exposure.

Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On) :

    • Put on your laboratory coat and fasten all buttons.

    • If required, put on your respirator. Perform a seal check.

    • Put on chemical safety goggles and, if needed, a face shield.

    • Wash and dry hands thoroughly.

    • Put on the first pair of nitrile gloves.

    • If double-gloving, put on the second pair, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.

  • Doffing (Taking Off) - The "Dirty to Dirty, Clean to Clean" Principle :

    • Outer Gloves : Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off, creating a bag for both gloves. Dispose of them immediately.

    • Laboratory Coat : Unbutton the coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and place it in the designated receptacle for lab laundry.

    • Face/Eye Protection : Remove the face shield and goggles by handling the strap or earpieces. Avoid touching the front surface. Place them in the designated area for decontamination.

    • Respirator : Remove your respirator.

    • Inner Gloves (if used) : Remove the inner pair of gloves using the same technique as in step 1.

    • Hand Hygiene : Wash your hands thoroughly with soap and water.[1][5]

Disposal of Contaminated Items
  • Single-Use PPE : All disposable items, including nitrile gloves, wipes, and plastic weighing boats that have come into contact with [4-(Methylsulfinyl)phenoxy]acetic acid, must be considered hazardous waste.

  • Disposal Protocol :

    • Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag inside the laboratory.

    • When the experiment is complete, seal the bag.

    • Dispose of the sealed bag according to your institution's hazardous waste disposal procedures.[1][4][12] Do not mix with regular trash.

  • Empty Containers : The original container of the chemical must also be disposed of as hazardous waste, even if it appears empty, as residual amounts will remain.

By adhering to these detailed protocols, researchers can confidently handle [4-(Methylsulfinyl)phenoxy]acetic acid, ensuring both personal safety and the integrity of their scientific work.

References

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015). New Mexico State University. [Link]

  • 4-CHLORO-2-METHYL- PHENOXYACETIC ACID HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. [Link]

  • Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024). PPS Essentials. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. [Link]

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